L-Homocystine-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-VMDTWGNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Significance of L-Homocystine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-homocystine, the oxidized disulfide form of the sulfur-containing amino acid L-homocysteine, has garnered significant attention in the scientific community for its association with a spectrum of physiological and pathological processes.[1][2] While often discussed in tandem with its reduced counterpart, L-homocystine possesses distinct biochemical properties and biological activities that warrant specific investigation. This technical guide provides an in-depth exploration of the biological significance of L-homocystine, with a focus on its metabolic context, pathological implications, and the underlying molecular mechanisms. The content is tailored for researchers, scientists, and drug development professionals engaged in understanding and targeting pathways influenced by this critical molecule.
1. Metabolism and Physiological Context
L-homocystine is formed through the oxidation of two molecules of L-homocysteine.[1] L-homocysteine itself is a crucial intermediate in the metabolism of methionine, an essential amino acid.[3] The metabolic fate of L-homocysteine is primarily governed by two key pathways: remethylation and transsulfuration.[4][5]
-
Remethylation Pathway: L-homocysteine can be remethylated back to methionine. This process is catalyzed by methionine synthase, which utilizes vitamin B12 as a cofactor and obtains a methyl group from 5-methyltetrahydrofolate (derived from folate, vitamin B9).[4][6] An alternative remethylation pathway, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor.[3]
-
Transsulfuration Pathway: Alternatively, L-homocysteine can be irreversibly converted to cysteine in a two-step process that requires vitamin B6 as a cofactor.[4] The first and rate-limiting step is the condensation of L-homocysteine with serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS).[4] Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia.[4] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[4]
The balance between these pathways is tightly regulated, and disruptions can lead to an accumulation of L-homocysteine and, consequently, L-homocystine.[5] Elevated levels of total homocysteine in the blood, a condition known as hyperhomocysteinemia, are associated with various pathological conditions.[7]
Figure 1. Overview of L-Homocysteine and L-Homocystine Metabolism.
2. Pathophysiological Significance
Elevated levels of L-homocysteine and L-homocystine are implicated as a risk factor for a multitude of diseases, primarily cardiovascular and neurological disorders.[7][8]
2.1. Cardiovascular Disease
Hyperhomocysteinemia is an independent risk factor for cardiovascular diseases, including atherosclerosis, thrombosis, and myocardial infarction.[9][10] L-homocyst(e)ine contributes to endothelial dysfunction, a key initiating event in atherosclerosis.[10][11] The proposed mechanisms include:
-
Oxidative Stress: L-homocyst(e)ine promotes the generation of reactive oxygen species (ROS), leading to oxidative stress in vascular cells.[11][12] This can impair the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule.[13]
-
Inflammation: L-homocyst(e)ine can induce an inflammatory response in the vascular wall.[14][15]
-
Endoplasmic Reticulum (ER) Stress: It can also induce ER stress, contributing to apoptosis and endothelial dysfunction.[14][16]
-
Smooth Muscle Cell Proliferation: L-homocysteine has been shown to stimulate the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerotic plaques.[10]
2.2. Neurological Disorders
The brain is particularly vulnerable to the toxic effects of elevated L-homocyst(e)ine.[17] Hyperhomocysteinemia is associated with an increased risk of neurodegenerative diseases such as Alzheimer's disease and dementia, as well as stroke.[8][18][19] The neurotoxic mechanisms are thought to involve:
-
Excitotoxicity: L-homocysteine and its metabolite, homocysteic acid, can act as agonists of N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal excitation and calcium influx, which can trigger apoptotic cell death.[20][21]
-
Oxidative Stress: Similar to its effects on the vasculature, L-homocyst(e)ine induces oxidative stress in neuronal cells.[18]
-
Vascular Damage: The detrimental effects of L-homocyst(e)ine on cerebral blood vessels can contribute to cerebrovascular disease and stroke.[22]
3. Molecular Mechanisms of L-Homocystine Toxicity
The toxicity associated with elevated L-homocystine is largely attributed to its ability to induce oxidative stress and interfere with protein structure and function.
3.1. Induction of Oxidative Stress
L-homocystine, like its reduced form, can promote oxidative stress in endothelial cells.[11] This effect is dependent on superoxide (B77818) and appears to involve the endothelial nitric oxide synthase (eNOS) enzyme.[11] The pro-oxidant effect of L-homocysteine can be fully replicated by an equivalent concentration of L-homocystine.[11]
Figure 2. L-Homocystine-Induced Oxidative Stress in Endothelial Cells.
3.2. Protein Homocysteinylation
L-homocysteine can be converted to the highly reactive homocysteine thiolactone, which can then acylate lysine (B10760008) residues in proteins, a process known as N-homocysteinylation.[14] This modification can alter the structure and function of proteins, leading to cellular toxicity and eliciting an autoimmune response, which may contribute to atherogenesis.[14] While L-homocystine itself is not directly involved in this process, its equilibrium with L-homocysteine means that elevated L-homocystine levels contribute to the pool of L-homocysteine available for thiolactone formation.
4. Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating the effects of L-homocysteine and L-homocystine.
| Parameter Measured | System/Model | Treatment | Concentration | Outcome | Reference |
| Lipid Peroxidation | Cultured Endothelial Cells | L-homocysteine/L-homocystine | Micromolar levels | Stereospecific increase | [11] |
| Reactive Oxygen Species | Mouse Hippocampal Slices | L-homocysteine | 100 µM | Significant increase | [18] |
| Synaptophysin Levels | Mouse Hippocampal Slices | L-homocysteine | 0.5 µM | Significant increase | [18] |
| Synaptophysin Levels | Mouse Hippocampal Slices | L-homocysteine | 100 µM | Significant decrease | [18] |
| DDAH Expression | Cardiac Microvascular Endothelial Cells | L-homocysteine | 0-100 µM | Dose- and time-dependent decrease | [13] |
| ADMA Levels | Cardiac Microvascular Endothelial Cells | L-homocysteine | 100 µM | ~2.5-fold increase | [13] |
5. Experimental Protocols
5.1. Measurement of L-Homocyst(e)ine-Induced Lipid Peroxidation
-
Cell Culture: Bovine aortic endothelial cells are cultured to confluence in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of L-homocysteine or L-homocystine for a specified duration (e.g., 24 hours).
-
Lipid Peroxidation Assay: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) and 4-hydroxyalkenals in the cell lysates using a colorimetric assay kit (e.g., from Oxford Biomedical Research). The absorbance is read at 586 nm, and results are normalized to total cell protein.
-
Reference: This protocol is based on the methodology described in the study by Austin et al. (2004).
5.2. Detection of Intracellular Reactive Oxygen Species (ROS)
-
Tissue Preparation: Hippocampal slices from mice are prepared.
-
Treatment: Slices are treated with different concentrations of L-homocysteine for a defined period (e.g., 1 hour).
-
ROS Detection: Intracellular ROS levels are measured using the fluorescent dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). Following treatment, slices are incubated with H2DCFDA, and the fluorescence intensity is measured using a fluorometer.
-
Reference: This protocol is adapted from the study by Targa et al. (2021).[18]
5.3. Quantification of Total Homocysteine in Biological Fluids
-
Sample Preparation: Plasma or serum samples are collected.
-
Assay Principle: Commercially available fluorometric assay kits (e.g., Abcam ab228559) are commonly used. The assay involves the reduction of homocysteine disulfides to free homocysteine, which is then cleaved by a selective enzyme to generate an intermediate product. This intermediate reacts with a probe to form a stable fluorophore.[23]
-
Detection: The fluorescence is measured at a specific excitation and emission wavelength (e.g., Ex/Em = 658/708 nm). The concentration of total homocysteine is determined by comparison to a standard curve.[23]
Figure 3. Experimental Workflow for Fluorometric Quantification of Total Homocysteine.
6. Implications for Drug Development
The central role of L-homocystine and L-homocysteine in various pathologies presents several opportunities for therapeutic intervention. Strategies for drug development could focus on:
-
Modulating Homocysteine Metabolism: Targeting enzymes in the remethylation and transsulfuration pathways to lower elevated homocysteine levels. This includes the development of small molecule activators of CBS or compounds that enhance the efficacy of vitamin cofactors.
-
Antioxidant Therapies: Developing antioxidants that specifically counteract L-homocyst(e)ine-induced oxidative stress in the vasculature and the central nervous system.
-
Inhibiting Neurotoxic Pathways: Designing antagonists for NMDA receptors that block the excitotoxic effects of L-homocysteine and its derivatives.
-
Preventing Protein Homocysteinylation: Creating inhibitors of homocysteine thiolactone formation or compounds that protect proteins from N-homocysteinylation.
L-homocystine, as the oxidized form of L-homocysteine, is a biologically significant molecule with profound implications for human health and disease. Its involvement in fundamental metabolic pathways and its contribution to the pathophysiology of cardiovascular and neurological disorders underscore its importance as a biomarker and a potential therapeutic target. A thorough understanding of its mechanisms of action, particularly in inducing oxidative stress and promoting protein modification, is crucial for the development of effective interventions to mitigate the detrimental effects of hyperhomocysteinemia. Continued research into the distinct roles of L-homocystine versus L-homocysteine will be vital for refining our understanding and therapeutic strategies.
References
- 1. Homocystine - Wikipedia [en.wikipedia.org]
- 2. L-Homocystine | C8H16N2O4S2 | CID 439579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine - Wikipedia [en.wikipedia.org]
- 5. HOMOCYSTEINE METABOLISM | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Hyperhomocysteinemia - Wikipedia [en.wikipedia.org]
- 8. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Mechanisms of homocysteine toxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homocysteine induces oxidative stress, inflammatory infiltration, fibrosis and reduces glycogen/glycoprotein content in liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hormetic-Like Effects of L-Homocysteine on Synaptic Structure, Function, and Aβ Aggregation [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Molecular mechanisms of homocysteine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Hyperhomocysteinemia and Neurologic Disorders: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homocysteine Assay Kit (Fluorometric) (ab228559) | Abcam [abcam.com]
The Role of L-Homocysteine in One-Carbon Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-homocysteine, a sulfur-containing amino acid, occupies a central and critical junction in one-carbon metabolism.[1][2][3][4] Its metabolic fate, either remethylation to methionine or conversion to cysteine via the transsulfuration pathway, is intricately regulated and essential for numerous cellular processes.[2][5][6] This technical guide provides an in-depth exploration of the role of L-homocysteine in one-carbon metabolism, detailing the key biochemical pathways, regulatory mechanisms, and associated analytical methodologies. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and clinical research who are investigating the multifaceted implications of homocysteine metabolism in health and disease.
Introduction to One-Carbon Metabolism and L-Homocysteine
One-carbon metabolism comprises a series of interconnected biochemical pathways that mediate the transfer of one-carbon units.[7][8][9][10] These pathways are fundamental for a multitude of physiological processes, including the biosynthesis of purines and thymidine, the homeostasis of amino acids such as glycine (B1666218), serine, and methionine, the maintenance of epigenetic landscapes through methylation reactions, and cellular redox defense.[7][8]
L-homocysteine is a non-proteinogenic amino acid derived from the demethylation of the essential amino acid methionine.[1][2][3][4] It stands at a critical metabolic crossroads, where its fate is determined by the cellular demand for methionine and cysteine. The regulation of homocysteine levels is paramount, as elevated concentrations, a condition known as hyperhomocysteinemia, have been implicated as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][11][12][13][14][15][16]
Core Metabolic Pathways Involving L-Homocysteine
The metabolism of L-homocysteine is primarily governed by two major pathways: the Methionine Cycle and the Transsulfuration Pathway .
The Methionine Cycle: Remethylation of Homocysteine
The methionine cycle is a ubiquitous pathway responsible for regenerating methionine from homocysteine, thereby ensuring a continuous supply of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[10][17][18][19]
The key steps in the methionine cycle are as follows:
-
Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM) in a reaction catalyzed by Methionine Adenosyltransferase (MAT) .[19]
-
Methyl Group Transfer: SAM donates its methyl group to various acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by specific methyltransferases. This process yields S-adenosylhomocysteine (SAH).
-
Hydrolysis of SAH: SAH is hydrolyzed to L-homocysteine and adenosine (B11128) by SAH Hydrolase (SAHH) .[20]
-
Remethylation of Homocysteine: L-homocysteine is remethylated to methionine through two distinct reactions:
The Transsulfuration Pathway: Conversion to Cysteine
When methionine levels are sufficient, or when there is an increased demand for cysteine, L-homocysteine is channeled into the transsulfuration pathway.[12][15][18][25] This pathway irreversibly converts homocysteine to cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant.[18]
The key enzymes in the transsulfuration pathway are:
-
Cystathionine (B15957) β-Synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP, vitamin B6)-dependent enzyme catalyzes the condensation of L-homocysteine with serine to form cystathionine.[25][26][27][28]
-
Cystathionine γ-Lyase (CGL): This PLP-dependent enzyme cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.[25][26]
Quantitative Data on One-Carbon Metabolism
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for key enzymes involved in L-homocysteine metabolism. These values can vary depending on the species, tissue, and experimental conditions.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Source Organism/Tissue | Reference |
| Methionine Adenosyltransferase (MAT2A) | ATP | Varies | 0.27 | Human | [10] |
| Methionine | Varies | 0.27 | Human | [10] | |
| Methionine Synthase (MS) | 5-Methyltetrahydrofolate | 18 ± 4.1 | - | Thermus thermophilus | [19] |
| Homocysteine | 9.3 ± 3.1 | - | Thermus thermophilus | [19] | |
| Cystathionine β-Synthase (CBS) | L-Serine | 1200 | - | Yeast | [25] |
| L-Homocysteine | - | - | Yeast | [25] | |
| Betaine-Homocysteine S-Methyltransferase (BHMT) | Homocysteine | 7.9 | - | Human | [29] |
| Betaine | - | - | Human | [29] | |
| Betaine-Homocysteine S-Methyltransferase-2 (BHMT-2) | S-Methylmethionine | 940 | - | Human | [23][24][30] |
| Glycine N-Methyltransferase (GNMT) | S-Adenosylmethionine | 281 | - | Human | [31] |
| Glycine | 12.2 | - | Human | [31] |
Metabolite Concentrations
The concentrations of L-homocysteine and related metabolites can vary significantly between physiological and pathological states.
| Metabolite | Condition | Plasma/Serum Concentration | Intracellular Concentration | Reference |
| L-Homocysteine (Total) | Normal | 5 - 15 µmol/L | Varies by cell type | [12][14][15][16] |
| Mild Hyperhomocysteinemia | 16 - 30 µmol/L | Elevated | [12][14] | |
| Intermediate Hyperhomocysteinemia | 31 - 100 µmol/L | Elevated | [12][14] | |
| Severe Hyperhomocysteinemia | > 100 µmol/L | Significantly Elevated | [12][14] | |
| S-Adenosylmethionine (SAM) | Healthy Controls | ~156 nmol/L | ~3.5 µmol/L (Erythrocytes) | [17][20][32] |
| Coronary Artery Disease | ~1.4 µmol/L | - | [17] | |
| S-Adenosylhomocysteine (SAH) | Healthy Controls | ~20 nmol/L | Varies by cell type | [20][32] |
| Elevated Homocysteine | Increased | Increased | [13][20] | |
| 5-Methyltetrahydrofolate (5-MTHF) | Healthy Controls | ~25 nmol/L | Varies by cell type | [32] |
| Coronary Artery Disease (with elevated Hcy) | ~12.4 nmol/L | - | [17] | |
| Methionine | - | - | Varies by cell type and medium concentration | [6][26][33] |
| Folate (Intracellular) | - | - | 40% in mitochondria | [5][11][34][35][36] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study L-homocysteine metabolism.
Quantification of Total Plasma Homocysteine by HPLC
This protocol describes a common method for measuring total homocysteine in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle: Plasma thiols, including homocysteine, are first reduced to their free form. They are then derivatized with a fluorescent agent, separated by reverse-phase HPLC, and quantified using a fluorescence detector.
Materials:
-
EDTA-plasma samples
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)
-
Trichloroacetic acid (TCA) solution (for deproteinization)
-
Borate (B1201080) buffer (pH 9.5)
-
7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) solution (derivatizing agent)
-
HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm)
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: a. To 50 µL of plasma, add 10 µL of TCEP solution. b. Incubate at room temperature for 30 minutes to reduce disulfide bonds. c. Add 90 µL of TCA solution to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes.
-
Derivatization: a. Transfer 50 µL of the supernatant to a new tube. b. Add 125 µL of borate buffer and 50 µL of SBD-F solution. c. Incubate at 60°C for 60 minutes in the dark.
-
HPLC Analysis: a. Inject 20 µL of the derivatized sample into the HPLC system. b. Perform isocratic separation on a C18 column using an appropriate mobile phase (e.g., acetate (B1210297) buffer with methanol). c. Detect the fluorescent derivatives using the fluorescence detector.
-
Quantification: a. Generate a standard curve using known concentrations of homocysteine. b. Quantify the homocysteine concentration in the samples by comparing their peak areas to the standard curve.
Methionine Synthase Activity Assay
This spectrophotometric assay measures the activity of methionine synthase by detecting the formation of tetrahydrofolate (THF).
Principle: Methionine synthase catalyzes the conversion of 5-methyltetrahydrofolate and homocysteine to THF and methionine. The THF produced is then converted to 5,10-methenyl-THF, which can be quantified spectrophotometrically at 350 nm.
Materials:
-
Enzyme sample (e.g., cell lysate)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Dithiothreitol (DTT)
-
S-adenosylmethionine (SAM)
-
L-homocysteine
-
Hydroxocobalamin (Vitamin B12)
-
5-methyltetrahydrofolate (5-MTHF)
-
5N HCl/60% formic acid solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: a. In a glass tube, combine potassium phosphate buffer, DTT, SAM, L-homocysteine, and the enzyme sample. b. Add hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: a. Initiate the reaction by adding 5-MTHF. b. Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Termination and Detection: a. Stop the reaction by adding the HCl/formic acid solution. b. Incubate at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF. c. Cool to room temperature and centrifuge to pellet any precipitated protein. d. Measure the absorbance of the supernatant at 350 nm.
-
Calculation: a. Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M-1cm-1).
Cystathionine β-Synthase (CBS) Activity Assay
This is a colorimetric coupled enzyme assay for determining CBS activity.
Principle: CBS produces cystathionine from homocysteine and serine. A coupling enzyme, cystathionine γ-lyase (CGL), then converts cystathionine to cysteine. The resulting cysteine is detected spectrophotometrically at 560 nm after complexation with ninhydrin (B49086).
Materials:
-
Enzyme sample (e.g., purified enzyme or cell extract)
-
L-serine
-
L-homocysteine
-
Cystathionine γ-lyase (CGL)
-
Ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the enzyme sample, L-serine, L-homocysteine, and CGL in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubation: a. Incubate the reaction mixture at 37°C for a specific time.
-
Color Development: a. Stop the reaction and add the ninhydrin reagent. b. Heat the mixture to develop the color.
-
Measurement: a. Cool the samples and measure the absorbance at 560 nm.
-
Quantification: a. Determine the amount of cysteine produced by comparing the absorbance to a standard curve of known cysteine concentrations.
Cell Viability (MTT) Assay for Homocysteine Cytotoxicity
This assay assesses the effect of L-homocysteine on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[22][34][35][36][37]
Materials:
-
Cultured cells (e.g., endothelial cells)
-
96-well culture plates
-
L-homocysteine solutions of various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: a. Remove the culture medium and replace it with a medium containing different concentrations of L-homocysteine. Include a control group with no homocysteine. b. Incubate the cells for the desired exposure time (e.g., 24, 48 hours).
-
MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the control group.
Visualization of Pathways and Workflows
Metabolic Pathways
Caption: Overview of L-Homocysteine Metabolism.
Experimental Workflows
Caption: HPLC Workflow for Homocysteine Quantification.
Caption: MTT Assay Workflow for Cytotoxicity.
Conclusion
L-homocysteine is a pivotal metabolite in one-carbon metabolism, with its concentration and metabolic flux having profound implications for cellular function and overall health. A thorough understanding of the intricate network of pathways that govern its metabolism is crucial for researchers and clinicians alike. The methodologies and quantitative data presented in this guide provide a robust framework for investigating the role of L-homocysteine in various physiological and pathological contexts. Further research into the precise regulatory mechanisms and the development of targeted therapeutic strategies to modulate homocysteine metabolism hold significant promise for the prevention and treatment of a wide range of human diseases.
References
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of intracellular folate concentration on the modulation of 5-fluorouracil cytotoxicity by the elevation of phosphoribosylpyrophosphate in cultured human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methionine adenosyltransferase: kinetic properties of human and rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine adenosyltransferase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Kinetic evidence for decreased methionine adenosyltransferase activity in erythrocytes from schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of extracellular homocysteine concentration in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homocysteine - Wikipedia [en.wikipedia.org]
- 16. foodforthebrain.org [foodforthebrain.org]
- 17. Metabolism of S-adenosyl-L-methionine in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 22. Specific potassium ion interactions facilitate homocysteine binding to betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 28. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. uniprot.org [uniprot.org]
- 32. ovid.com [ovid.com]
- 33. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. autism.fratnow.com [autism.fratnow.com]
- 37. Intracellular S-adenosylhomocysteine increased levels are associated with DNA hypomethylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homocysteine and its Nexus with Oxidative Stress: A Technical Guide for Researchers
Introduction
L-homocysteine (Hcy), a sulfur-containing non-proteinogenic amino acid, is a critical intermediate in the metabolism of methionine.[1][2] Elevated plasma levels of Hcy, a condition known as hyperhomocysteinemia (HHcy), have been identified as an independent risk factor for a spectrum of pathologies, notably cardiovascular and neurodegenerative diseases.[2][3][4] A substantial body of evidence points towards oxidative stress as a primary mechanism through which Hcy exerts its cytotoxic effects.[5][6][7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[8] This guide provides an in-depth technical overview of the molecular pathways connecting L-homocysteine to oxidative stress, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
Core Signaling Pathways in Homocysteine-Induced Oxidative Stress
L-homocysteine instigates oxidative stress through a multi-pronged approach, primarily by increasing ROS production and impairing antioxidant defense systems. The principal signaling pathways implicated in this process are detailed below.
Activation of NADPH Oxidase and ROS Generation
A major source of Hcy-induced ROS is the activation of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase, a multi-subunit enzyme complex.[9][10] Hcy stimulates the phosphorylation and subsequent translocation of cytosolic subunits, such as p47phox and p67phox, to the cell membrane.[9][11] This assembly activates the enzyme, leading to the production of superoxide (B77818) anions (O₂⁻).[9][12] The superoxide can then be converted to other ROS, including hydrogen peroxide (H₂O₂).[5][13] This activation has been observed in various cell types, including vascular cells and monocytes.[10][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Nrf2 mediates the protective effects of homocysteine by increasing the levels of GSH content in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine and Mitochondria in Cardiovascular and Cerebrovascular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cbeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homocysteine enhances superoxide anion release and NADPH oxidase assembly by human neutrophils. Effects on MAPK activation and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocysteine stimulates NADPH oxidase-mediated superoxide production leading to endothelial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
L-Homocystine-d8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Stability of L-Homocystine-d8
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a crucial internal standard for the accurate quantification of homocysteine in biological matrices. This document is intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Chemical and Physical Properties
This compound, the deuterated form of L-Homocystine, is primarily utilized as an internal standard in mass spectrometry-based analytical methods.[1] Its isotopic labeling allows for precise differentiation from the endogenous, non-labeled L-Homocystine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4,4′-dithiobis[2-amino-butanoic-3,3,4,4-d4 acid] | [2] |
| Molecular Formula | C₈H₈D₈N₂O₄S₂ | [2] |
| Molecular Weight | 276.4 g/mol | [2][3] |
| CAS Number | 108641-82-3 (labeled), 6027-13-0 (unlabeled L-isomer) | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 263 - 265 °C (for non-deuterated Homocystine) | [5] |
| Solubility | Slightly soluble in Acetonitrile (B52724) (0.1-1 mg/ml), Hydrochloric Acid (0.1-1 mg/ml), and Water (0.1-1 mg/ml) | [2] |
| Purity | ≥99% deuterated forms (d₁-d₈) | [2] |
Stability and Storage
Proper handling and storage of this compound are critical to maintain its isotopic purity and chemical integrity, ensuring reliable and reproducible results in quantitative analyses.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | [2] |
| Long-term Stability | ≥ 4 years at -20°C | [2] |
| Shipping | Room temperature in the continental US; may vary elsewhere | [2] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles. | [6] |
While specific degradation pathways for this compound are not extensively documented, it is expected to undergo similar degradation as L-Homocystine, primarily through oxidation and disulfide exchange reactions. Exposure to light and elevated temperatures should be minimized.
Experimental Protocols
This compound is a critical component in the quantification of total homocysteine (tHcy) in biological samples, such as plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Preparation of this compound Internal Standard Stock Solution
A stock solution of this compound is prepared to be added to samples for accurate quantification.
Methodology:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as a mild acidic solution (e.g., 0.1 M HCl), to a known final concentration.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Sample Preparation for Total Homocysteine Analysis using LC-MS/MS
The following protocol outlines the steps for preparing plasma or serum samples for tHcy analysis. This procedure involves the reduction of all forms of homocysteine to its free thiol form.
-
Sample Aliquoting: To 50 µL of the sample (calibrator, control, or patient plasma/serum), add 50 µL of the this compound internal standard solution.
-
Reduction: Add 50 µL of a reducing reagent (e.g., dithiothreitol (B142953) [DTT] or tris(2-carboxyethyl)phosphine (B1197953) [TCEP]) to the sample mixture.
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to ensure the complete reduction of disulfide bonds, converting homocystine and protein-bound homocysteine to free homocysteine. During this step, this compound is reduced to homocysteine-d4.
-
Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol) to the reduced sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, incubate for 5 minutes at 4°C, and then centrifuge for 5 minutes at 10,000 x g to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an appropriate vial for injection into the LC-MS/MS system.
Visualizations
Experimental Workflow for Total Homocysteine Quantification
The following diagram illustrates the key steps in the analytical workflow for quantifying total homocysteine using this compound as an internal standard.
Caption: Workflow for total homocysteine analysis.
Metabolic Fate of Homocysteine
This compound, once reduced to homocysteine-d4 in situ, is expected to follow the same metabolic pathways as endogenous homocysteine. The primary pathways for homocysteine metabolism are remethylation to methionine and transsulfuration to cysteine.
Caption: Major metabolic pathways of homocysteine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-Homocystine (3,3,3â,3â,4,4,4â,4â-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3619-1 [isotope.com]
- 4. Homocysteine - Wikipedia [en.wikipedia.org]
- 5. Homocystine | C8H16N2O4S2 | CID 10010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
L-Homocystine-d8: A Technical Guide to Manufacturer Specifications and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the manufacturer specifications for the purity of L-Homocystine-d8, a deuterated internal standard crucial for the accurate quantification of homocysteine in various biological matrices. This document outlines the typical purity standards, details the experimental methodologies used for its quality control, and visualizes the key metabolic pathway in which homocysteine is involved.
Manufacturer Specifications for this compound Purity
The purity of this compound is a critical parameter for its use as an internal standard in mass spectrometry-based assays. Manufacturers typically provide specifications for both chemical and isotopic purity. The following table summarizes the purity specifications from several leading suppliers.
| Manufacturer/Supplier | Chemical Purity | Isotopic Purity (atom % D) | Notes |
| Sigma-Aldrich | ≥98% (CP) | ≥98% | |
| Cayman Chemical | - | ≥99% deuterated forms (d1-d8) | |
| Cambridge Isotope Laboratories | ≥98% | ≥98% | |
| Alfa Chemistry | ≥99.0% | - | |
| MedchemExpress | 99.90% | - | |
| LGC Standards | min 98% | 98% |
CP: Chemically Pure. Data is compiled from publicly available information from the respective manufacturers and is subject to change. For the most current specifications, please refer to the manufacturer's certificate of analysis.
Experimental Protocols for Purity Assessment
The determination of chemical and isotopic purity of this compound involves a combination of chromatographic and spectroscopic techniques. These methods are designed to separate the compound of interest from any potential impurities and to confirm its structural integrity and the extent of deuterium (B1214612) incorporation.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of this compound. The method separates the analyte from non-deuterated and partially deuterated forms, as well as any other structurally related impurities.
Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as 0.1 M HCl or a mixture of water and organic solvent (e.g., acetonitrile). The solution is then diluted to a working concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm is commonly used.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity. This is often performed in conjunction with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).
LC-MS/MS Protocol:
-
Sample Preparation and Chromatography: The sample is prepared and separated using an HPLC system as described above.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) is employed.
-
Analysis Mode: For isotopic purity, a full scan is performed to observe the distribution of isotopologues. For quantification and confirmation, multiple reaction monitoring (MRM) may be used, though this is more relevant to its application than its initial purity assessment.
-
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the M+8 peak corresponding to this compound. The isotopic purity is determined by calculating the relative abundance of the deuterated species compared to the unlabeled (M+0) and partially deuterated species.
GC-MS Protocol (after derivatization):
-
Derivatization: Amino acids are not volatile and require derivatization prior to GC analysis. A common method involves esterification followed by acylation (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized this compound is analyzed.
-
Data Analysis: The fragmentation pattern is used to confirm the structure, and the isotopic distribution is analyzed to determine the isotopic purity.
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of deuterium labeling.
Protocol:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjusting agent).
-
NMR Analysis:
-
¹H NMR: The absence or significant reduction of signals at the positions of deuteration confirms the high isotopic enrichment.
-
¹³C NMR: Can also be used to confirm the structure.
-
²H NMR: Directly observes the deuterium nuclei, providing a quantitative measure of deuterium incorporation at specific sites.
-
-
Data Analysis: The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integrals of non-deuterated protons in the molecule to calculate the isotopic purity.
Homocysteine Metabolism Pathway
L-Homocystine is the oxidized dimer of homocysteine, a critical intermediate in the metabolism of methionine. Understanding this pathway is essential for researchers working with this compound. The following diagram illustrates the key steps in the methionine cycle and the transsulfuration pathway.
Caption: Homocysteine metabolism pathway.
This diagram illustrates the central role of homocysteine in two major pathways: the remethylation pathway (methionine cycle) and the transsulfuration pathway. The remethylation pathway, which requires vitamin B12 and folate (as 5-methyl-THF), regenerates methionine from homocysteine. The transsulfuration pathway, dependent on vitamin B6, irreversibly converts homocysteine to cysteine.
Conclusion
The quality and purity of this compound are paramount for its function as a reliable internal standard in quantitative bioanalysis. Manufacturers employ a suite of rigorous analytical techniques, including HPLC, LC-MS/MS, and NMR, to ensure high chemical and isotopic purity. For researchers and drug development professionals, a thorough understanding of these specifications and the underlying analytical methodologies is essential for generating accurate and reproducible data. Furthermore, knowledge of the metabolic context of homocysteine provides a deeper appreciation for the significance of its precise measurement in various research and clinical applications.
A Technical Guide to the Natural Abundance of Stable Isotopes in Homocysteine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural abundance of stable isotopes in the amino acid homocysteine. This document details the isotopic composition of its constituent elements, outlines experimental protocols for their measurement, and illustrates relevant metabolic pathways. This information is critical for researchers in fields such as metabolomics, nutritional science, and drug development, where understanding isotopic signatures can provide insights into metabolic fluxes, nutrient tracing, and the mechanisms of therapeutic agents.
Natural Abundance of Stable Isotopes in Homocysteine's Constituent Elements
Homocysteine, with the chemical formula C₄H₉NO₂S, is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur. Each of these elements has two or more stable isotopes that occur naturally. The relative abundance of these isotopes is a fundamental property that can be precisely measured. The following table summarizes the natural abundance of the stable isotopes for each element found in homocysteine.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
This data is compiled from various sources, including the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[1]
Experimental Protocols for Determining Isotopic Abundance
The determination of the natural abundance of stable isotopes in molecules like homocysteine is primarily achieved through two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that allows for the precise measurement of the relative abundance of isotopes in a given sample.[2] For a molecule like homocysteine, this typically involves combustion of the sample to convert its constituent elements into simple gases (e.g., CO₂, N₂, H₂, SO₂), which are then analyzed by the mass spectrometer.
A generalized experimental workflow for IRMS analysis is depicted below:
This protocol outlines the key steps for determining the isotopic abundance of homocysteine using GC-MS, a common technique for volatile and thermally stable compounds.[3][4]
1. Sample Preparation:
-
Reduction: In plasma, homocysteine exists in both free and protein-bound forms, often as a disulfide. To measure the total homocysteine, disulfide bonds must be reduced. This is typically achieved by adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to the plasma sample.[3][5]
-
Internal Standard: A known amount of an isotopically labeled internal standard, such as DL-[3,3,3',3',4,4,4',4'-²H₈]-homocystine, is added to the sample to account for any loss during sample preparation and analysis.[3]
-
Protein Precipitation: Proteins are precipitated by adding an acid, such as sulfosalicylic acid, followed by centrifugation.[5]
-
Purification: The supernatant containing the free homocysteine can be further purified using solid-phase extraction (SPE) with an anion-exchange column.[5]
-
Derivatization: To increase volatility for GC analysis, homocysteine is derivatized. A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form the bis-tert-butyldimethylsilyl derivative.[3]
2. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry: The separated components elute from the GC column and enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector measures the abundance of ions at specific m/z values corresponding to the different isotopic forms of the derivatized homocysteine.
LC-MS/MS is a highly sensitive and specific method for analyzing non-volatile compounds like homocysteine directly from biological matrices, often with minimal sample preparation.[6][7]
1. Sample Preparation:
-
Internal Standard: An isotopically labeled internal standard, such as homocystine-d₈, is added to the plasma or serum sample.[6][8]
-
Reduction: A reducing agent is added to release protein-bound homocysteine.[8]
-
Protein Precipitation: A precipitation reagent (e.g., acetonitrile (B52724) with formic acid) is added to remove proteins.[8] The sample is then centrifuged, and the supernatant is collected for analysis.[8]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: The supernatant is injected into a liquid chromatograph. Homocysteine and its internal standard are separated from other sample components on a suitable column (e.g., a C18 or cyano column).
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In the first mass analyzer, the precursor ions corresponding to homocysteine and the internal standard are selected. These ions are then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides high specificity and sensitivity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine the natural abundance of specific isotopes at particular atomic positions within a molecule, a technique known as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).[9] This method is particularly powerful for ¹³C and ²H analysis.
1. Sample Preparation:
-
Purification: The amino acid of interest, in this case, homocysteine, must be purified to a high degree to avoid interference from other compounds in the NMR spectrum.
-
Dissolution: The purified sample is dissolved in a suitable deuterated solvent.
2. NMR Analysis:
-
Data Acquisition: A high-resolution NMR spectrometer is used to acquire a ¹³C NMR spectrum. Quantitative NMR techniques are employed to ensure that the signal intensity is directly proportional to the number of nuclei. This often involves long relaxation delays between scans.
-
Data Processing: The resulting spectrum is processed, and the integrals of the peaks corresponding to the different carbon atoms in the homocysteine molecule are determined. The relative abundance of ¹³C at each position can be calculated from these integrals.
Signaling Pathways Involving Homocysteine
Homocysteine is a critical intermediate in two major metabolic pathways: remethylation and transsulfuration. These pathways are essential for the metabolism of methionine and the synthesis of cysteine.
Homocysteine Metabolism Pathways
The metabolic fate of homocysteine is tightly regulated. It can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cystathionine (B15957) and subsequently to cysteine.[10][11]
Remethylation Pathway: This pathway converts homocysteine back to methionine. There are two main enzymes involved:
-
Methionine Synthase: This enzyme requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate as the methyl group donor.
-
Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidneys and uses betaine as the methyl group donor.[11]
Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine.
-
Cystathionine β-synthase (CBS): This enzyme, which requires vitamin B6 as a cofactor, catalyzes the condensation of homocysteine and serine to form cystathionine. Cystathionine is then converted to cysteine.
The balance between these two pathways is crucial for maintaining normal homocysteine levels. Disruptions in these pathways, often due to genetic defects or nutritional deficiencies (e.g., folate, vitamin B6, and vitamin B12), can lead to elevated levels of homocysteine (hyperhomocysteinemia), a risk factor for various diseases.[10]
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]
- 3. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
- 6. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine metabolism - ProQuest [proquest.com]
- 11. quora.com [quora.com]
L-Homocystine: A Critical Biomarker in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-homocystine, the oxidized dimeric form of the sulfur-containing amino acid homocysteine, has emerged as a significant and independent biomarker for a range of neurological disorders. Elevated levels of total homocysteine (tHcy) in the plasma, a condition known as hyperhomocysteinemia, are increasingly recognized as a risk factor and potential pathogenic contributor to conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] This technical guide provides a comprehensive overview of the role of L-homocystine in these disorders, detailing its metabolic pathways, mechanisms of neurotoxicity, and the analytical methodologies for its quantification.
The Biochemical Landscape of Homocysteine Metabolism
Homocysteine occupies a critical junction in the metabolism of methionine, an essential amino acid.[3][4] Its concentration in the body is tightly regulated by two primary pathways: remethylation and transsulfuration.[5]
-
Remethylation Pathway: This pathway converts homocysteine back to methionine. It is catalyzed by the enzyme methionine synthase, which requires vitamin B12 as a cofactor and obtains a methyl group from 5-methyltetrahydrofolate (5-MTHF).[6] A key enzyme in the formation of 5-MTHF is methylenetetrahydrofolate reductase (MTHFR). Deficiencies in vitamin B12, folate, or genetic polymorphisms in the MTHFR gene can impair this pathway, leading to an accumulation of homocysteine.[3]
-
Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. This process is dependent on the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 as a cofactor.[5][7] Cysteine is a precursor to the major intracellular antioxidant, glutathione (B108866).[5]
Disruptions in these metabolic pathways, often due to nutritional deficiencies or genetic factors, result in the accumulation of homocysteine and its subsequent oxidation to L-homocystine and other disulfides, contributing to hyperhomocysteinemia.[3]
L-Homocystine as a Biomarker in Neurological Disorders: Quantitative Data
Elevated plasma total homocysteine (tHcy) levels have been consistently associated with an increased risk and progression of several neurological disorders. The following tables summarize the quantitative data from various studies.
Table 1: L-Homocystine Levels in Stroke
| Study Population | Homocysteine Level (μmol/L) | Control Group Level (μmol/L) | Key Findings | Reference |
| Ischemic Stroke Patients | 10.21 ± 7.81 | 6.16 ± 4.28 | Significantly higher in stroke patients (p<0.003).[8] | [8] |
| Ischemic Stroke Patients (Meta-analysis) | Mean Difference: +3.70 (95% CI: 2.42–5.98) | - | Ischemic stroke patients have significantly higher Hcy levels.[9][10] | [9][10] |
| Elderly (Framingham Study) | - | - | A 25% reduction in serum Hcy (approx. 3 μmol/L) is associated with a 19% lower risk of stroke.[11] | [11] |
Table 2: L-Homocystine Levels in Alzheimer's Disease
| Study Population | Homocysteine Level (μmol/L) | Key Findings | Reference |
| Alzheimer's Disease Patients | >14 | Nearly doubled the risk of Alzheimer's disease.[12] | [12] |
| Mild to Moderate AD (Longitudinal Study) | Significant increase over 13 months (p=0.006) | Increase in Hcy parallels cognitive decline.[13] | [13] |
| Patients with elevated Hcy and low folate | - | Increased susceptibility to AD.[14] | [14] |
Table 3: L-Homocystine Levels in Parkinson's Disease
| Study Population | Key Findings | Reference | | :--- | :--- | | L-dopa-treated PD patients | Hyperhomocysteinemia is common.[15] |[15] | | Parkinson's Disease Patients | Elevated plasma Hcy levels compared to healthy individuals.[16] |[16] | | Parkinson's Disease Patients | High Hcy drives PD development and progression.[16] |[16] |
Mechanisms of L-Homocystine-Induced Neurotoxicity
The neurotoxic effects of elevated homocysteine are multifaceted and are thought to contribute to the pathology of neurological disorders through several mechanisms:
-
Excitotoxicity: Homocysteine and its derivatives can act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[17][18] This leads to excessive calcium influx into neurons, triggering a cascade of events that result in neuronal damage and death.[18]
-
Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA within the central nervous system.[19][20]
-
Endothelial Dysfunction: Hyperhomocysteinemia is associated with endothelial dysfunction, which can impair cerebral blood flow and contribute to vascular-related cognitive impairment and stroke.[18]
-
Promotion of Amyloid-β Aggregation: In the context of Alzheimer's disease, elevated homocysteine levels have been shown to promote the aggregation of amyloid-β peptides, a key pathological hallmark of the disease.[19]
-
DNA Damage and Apoptosis: Homocysteine can induce DNA damage and activate apoptotic pathways in neurons, contributing to cell death.[20]
Experimental Protocols for L-Homocystine Measurement
Accurate quantification of total homocysteine is crucial for its clinical utility as a biomarker. Several analytical methods are available, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a widely used and robust method for tHcy measurement.[21]
Principle: Total homocysteine is first liberated from its protein-bound and disulfide forms by a reducing agent. The free homocysteine is then derivatized with a fluorescent reagent, and the resulting derivative is separated and quantified by reversed-phase HPLC.
Detailed Methodology:
-
Sample Collection and Preparation:
-
Reduction and Derivatization:
-
To 100 µL of plasma, add 10 µL of a reducing agent solution (e.g., tri-n-butylphosphine or dithiothreitol).[23]
-
Vortex and incubate.
-
Add a precipitating agent (e.g., trichloroacetic acid) to remove proteins.[23]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent (e.g., ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F).[23]
-
Incubate at 60°C for 10 minutes.[22]
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).[24]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[25][26]
-
Detect the fluorescent derivative using a fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F).[25]
-
Quantify the homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered a highly sensitive and specific reference method for tHcy determination.[27][28]
Principle: Similar to HPLC, homocysteine is first reduced. It is then derivatized to form a volatile compound suitable for gas chromatography. The derivatized homocysteine is separated by GC and detected by a mass spectrometer, often using a stable isotope-labeled internal standard for accurate quantification.[29]
Detailed Methodology:
-
Sample Preparation and Reduction:
-
Derivatization:
-
Derivatize the sample to create a volatile derivative, for example, a bis-tert-butyldimethylsilyl derivative.[29]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The separation is performed on a capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the derivatized homocysteine and the internal standard.[29]
-
Quantify homocysteine based on the ratio of the peak areas of the analyte to the internal standard.
-
Immunoassays
Immunoassays, such as ELISA and fluorescence polarization immunoassay (FPIA), offer automated and high-throughput options for tHcy measurement.[21][30]
Principle: These assays are typically based on an enzymatic conversion of homocysteine to S-adenosyl-L-homocysteine (SAH), followed by the detection of SAH using a specific antibody in a competitive binding format.
Detailed Methodology (General ELISA Protocol):
-
Sample Preparation and Enzymatic Conversion:
-
Reduce the sample to free homocysteine.
-
Incubate the sample with SAH hydrolase to convert homocysteine to SAH.
-
-
Competitive Immunoassay:
-
Add the treated sample to a microplate pre-coated with a known amount of SAH.
-
Add a specific anti-SAH antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
The SAH in the sample and the SAH coated on the plate compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
-
Detection and Quantification:
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
The enzyme reaction produces a colorimetric signal that is inversely proportional to the amount of homocysteine in the original sample.
-
Measure the absorbance using a microplate reader and determine the homocysteine concentration from a standard curve.[31]
-
Conclusion and Future Directions
L-homocystine is a well-established biomarker for neurological disorders, with compelling evidence linking hyperhomocysteinemia to an increased risk of stroke, Alzheimer's disease, and Parkinson's disease. The underlying mechanisms of its neurotoxicity are being progressively elucidated, highlighting its role in excitotoxicity, oxidative stress, and other pathological processes.
For researchers and drug development professionals, monitoring L-homocystine levels provides a valuable tool for risk assessment and potentially for tracking disease progression. Furthermore, the established link between hyperhomocysteinemia and deficiencies in B vitamins suggests a potential avenue for therapeutic intervention. While B vitamin supplementation has been shown to lower homocysteine levels, its clinical efficacy in preventing or treating neurological disorders remains an area of active investigation.[1]
Future research should focus on further clarifying the causal role of homocysteine in the pathogenesis of these disorders and on identifying patient populations who would most benefit from homocysteine-lowering therapies. The continued development and standardization of analytical methods for L-homocystine measurement will be critical for its effective implementation in both clinical practice and research settings.
References
- 1. Homocysteine: a biomarker in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperhomocysteinemia and Neurologic Disorders: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of homocysteine levels as a risk factor of ischemic stroke events: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of homocysteine levels as a risk factor of ischemic stroke events: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homocysteine and stroke | Reviews in Clinical Gerontology | Cambridge Core [cambridge.org]
- 12. Plasma homocysteine as a risk factor for dementia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elevated Homocysteine Level and Brain Atrophy Changes as Markers to Screen the Alzheimer Disease: Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma homocysteine levels and Parkinson disease: disease progression, carotid intima-media thickness and neuropsychiatric complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Homocysteine Level and Mechanisms of Injury in Parkinson's Disease as Related to MTHFR, MTR, and MTHFD1 Genes Polymorphisms and L-Dopa Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eaglebio.com [eaglebio.com]
- 23. researchgate.net [researchgate.net]
- 24. Homocysteine and other thiols in plasma and urine: automated determination and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. frontierspartnerships.org [frontierspartnerships.org]
- 26. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gas chromatographic-mass spectrometric determination of total homocysteine in human plasma by stable isotope dilution: method and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Total Homocysteine ELISA Kit (A326928) [antibodies.com]
Methodological & Application
Application Note: L-Homocystine-d8 as an Internal Standard for Accurate Quantification of Total Homocysteine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of total homocysteine (tHcy) in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol leverages L-Homocystine-d8 as an internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response. This methodology is critical for clinical research and drug development, as elevated homocysteine levels are an independent risk factor for various diseases.[1]
Introduction
Homocysteine is a sulfur-containing amino acid involved in the methionine metabolism pathway.[2] In circulation, only a small fraction exists as free reduced homocysteine, while the majority is protein-bound or exists as disulfide forms like homocystine or mixed disulfides.[2][3] Therefore, the measurement of total homocysteine (tHcy), which includes all forms after a reductive step, is essential for clinical assessment.[2] LC-MS/MS has become the gold standard for tHcy quantification due to its high sensitivity and specificity.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing.[1] During sample preparation, this compound is reduced to L-Homocysteine-d4, which is then detected by the mass spectrometer.[2][3]
Signaling Pathway: Homocysteine Metabolism
Caption: Homocysteine Metabolism Pathway.
Experimental Workflow
References
- 1. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for homocysteine quantification in human plasma using L-Homocystine-d8.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2][3][4] Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular disease and other pathological conditions.[2] Accurate and precise quantification of tHcy is therefore essential for both clinical research and routine diagnostics. This document provides a detailed protocol for the quantification of total homocysteine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing L-Homocystine-d8 as an internal standard.
In human plasma, only a small fraction (1-2%) of homocysteine exists in its free, reduced form. The majority is either oxidized to form the dimer homocystine, bound to plasma proteins via disulfide bonds, or forms mixed disulfides with other thiols like cysteine.[5][6] Consequently, a reduction step is necessary to release all bound forms and allow for the measurement of total homocysteine.[5][6][7][8] this compound is used as the internal standard; during sample preparation, it is reduced to d4-homocysteine, which is then detected by the mass spectrometer.[5][6]
Homocysteine Metabolism Signaling Pathway
Homocysteine metabolism primarily involves two key pathways: remethylation and transsulfuration.[1][2][3]
-
Remethylation: Homocysteine is converted back to methionine. This can occur via two routes: one requiring folate (vitamin B9) and vitamin B12, and an alternative pathway that uses betaine.[1][3]
-
Transsulfuration: Homocysteine is irreversibly converted to cystathionine (B15957) and subsequently to cysteine. This pathway is dependent on vitamin B6.[1][3]
The balance between these pathways is crucial for maintaining normal homocysteine levels.
Caption: Overview of the major metabolic pathways of homocysteine.
Experimental Protocol
This protocol is based on established LC-MS/MS methods for the quantification of total homocysteine in human plasma.[5][6][8][9]
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound (Internal Standard)
-
Dithiothreitol (DTT) or Tris-(2-carboxyethyl) phosphine (B1218219) (TCEP) as a reducing agent
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Calibrators and Quality Control (QC) samples
Specimen Collection and Handling
Proper specimen handling is critical for accurate results. Blood should be collected in EDTA tubes and centrifuged to separate plasma from cells within one hour of collection.[10] Plasma samples can be stored at 2-8°C for up to 28 days or frozen at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles.
Sample Preparation
The following procedure details the reduction of disulfide bonds and precipitation of plasma proteins.
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC sample.[5][6]
-
Internal Standard Addition: Add 50 µL of the this compound internal standard solution.[5][6]
-
Reduction: Add 50 µL of the reducing agent solution (e.g., DTT). Vortex mix for 30 seconds and incubate at room temperature for 5-10 minutes to ensure complete reduction of all forms of homocysteine.[5][6][11]
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5][6]
-
Centrifugation: Vortex mix thoroughly and then centrifuge at 10,000 x g for 5 minutes at 4°C.[5][12]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for homocysteine quantification in plasma.
LC-MS/MS Conditions
The following are typical parameters for the analysis. Optimization may be required depending on the specific instrumentation used.
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent[13] |
| Column | Waters Symmetry C8 (2.1 x 100 mm, 3.5 µm) or equivalent[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[11][14] |
| Flow Rate | 0.250 - 0.6 mL/min[7][11] |
| Elution | Isocratic or Gradient |
| Injection Volume | 4 - 5 µL[7][11] |
| Column Temp. | 40 °C[7] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ series, Agilent 6400 series) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode[5] |
| Detection Mode | Selected Reaction Monitoring (SRM)[5] |
SRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Homocysteine | 136.0 | 90.1 |
| d4-Homocysteine (from this compound) | 140.0 | 94.1 |
Note: It is recommended to monitor at least two transitions per analyte for confident identification.[13]
Data Analysis and Quantitative Results
Quantification is performed by constructing a calibration curve from the analysis of calibrator samples. The concentration of homocysteine in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
The performance of the method should be validated by assessing linearity, sensitivity, accuracy, and precision.
Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Calibration Range | 5.87 - 50.7 µmol/L | [6] |
| 50 - 5000 ng/mL | [7] | |
| Intra-Assay Precision (%CV) | ≤ 2.0% | [9] |
| ≤ 9.6% | [15] | |
| Inter-Assay Precision (%CV) | ≤ 3.3% | [9] |
| ≤ 4.0% | [16] | |
| Accuracy (% Bias) | 3.7% to 5.2% | [9] |
| Recovery | 91.9% - 95.9% | [15] |
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L | [17] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of total homocysteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is well-suited for clinical research and applications in drug development where accurate measurement of homocysteine is crucial.
References
- 1. Homocysteine metabolism - ProQuest [proquest.com]
- 2. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine - Wikipedia [en.wikipedia.org]
- 4. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. childrensmn.org [childrensmn.org]
- 11. waters.com [waters.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 15. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Total Homocysteine in Plasma and Serum using L-Homocystine-d8 with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in plasma or serum are recognized as an independent risk factor for cardiovascular disease.[2][3] Total homocysteine encompasses all forms of homocysteine found in circulation, including the reduced form (free homocysteine) and various oxidized forms. The vast majority, around 98-99%, is oxidized, existing as a dimer (homocystine), in mixed disulfides with other thiols like cysteine, or bound to proteins such as albumin via disulfide bonds.[4][5] Only a small fraction (1-2%) circulates as free reduced homocysteine.[1][5]
Accurate and robust quantification of tHcy is crucial for clinical research and drug development. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution technique.[3] This method offers high sensitivity and specificity.[2][6] The use of a stable isotope-labeled internal standard, such as L-Homocystine-d8, is central to the accuracy of this method. The internal standard is added to the sample at the beginning of the preparation process and undergoes the same chemical modifications as the endogenous analyte, correcting for any variability during sample processing and analysis.[3][7]
This document provides a detailed protocol for the preparation of plasma and serum samples for the analysis of total homocysteine using this compound as an internal standard, followed by LC-MS/MS analysis.
Principle of the Method
The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample (plasma or serum) as an internal standard.[2][8] A critical step in the sample preparation is the reduction of all disulfide bonds to convert the various forms of homocysteine (protein-bound, homocystine, and mixed disulfides) into a single, free homocysteine form.[9][10] This reduction is typically achieved using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[9][11] During this process, the this compound internal standard is also reduced to L-Homocysteine-d4.[7][8]
Following reduction, proteins are precipitated from the sample matrix using an organic solvent like methanol (B129727) or acetonitrile, or an acid such as trichloroacetic acid.[11][12] After centrifugation, the clear supernatant containing the free homocysteine and the L-Homocysteine-d4 internal standard is injected into the LC-MS/MS system.[7][8] The analytes are then separated chromatographically and detected by the mass spectrometer in multiple reaction monitoring (MRM) mode.[2][11] The concentration of total homocysteine in the original sample is determined by comparing the peak area ratio of the endogenous homocysteine to that of the L-Homocysteine-d4 internal standard.[2][11]
Experimental Workflow for Total Homocysteine Sample Preparation
Caption: Workflow for tHcy sample preparation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific LC-MS/MS system and laboratory conditions.
1. Materials and Reagents
-
Biological Samples: Human plasma or serum. Blood should be collected in appropriate tubes (e.g., EDTA or heparin) and centrifuged promptly to separate the plasma or serum.[13]
-
Internal Standard (IS) Solution: this compound solution of a known concentration.
-
Reducing Reagent: A solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[9]
-
Precipitation Reagent: An organic solvent such as methanol, acetonitrile, or an acidic solution.[11][12]
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
2. Sample Preparation Procedure
-
Sample Aliquoting: Pipette a specific volume of the sample (calibrator, control, or patient plasma/serum) into a clean microcentrifuge tube.[7]
-
Internal Standard Addition: Add a precise volume of the this compound internal standard solution to each tube.[7][8]
-
Mixing: Briefly vortex the mixture to ensure homogeneity.[7]
-
Reduction of Disulfide Bonds: Add the reducing reagent to each tube. Vortex the mixture and incubate at room temperature to allow for the complete reduction of all disulfide bonds.[7][10] This step converts protein-bound homocysteine, homocystine, and mixed disulfides to free homocysteine.[10] The this compound is simultaneously reduced to L-Homocysteine-d4.[7]
-
Protein Precipitation: Add the precipitation reagent to the reduced sample. Vortex the mixture thoroughly to precipitate the proteins.[7][11]
-
Incubation and Centrifugation: Incubate the samples at a low temperature (e.g., 4°C) to enhance protein precipitation.[7][8] Following incubation, centrifuge the tubes at high speed to pellet the precipitated proteins.[7][8]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the free homocysteine and L-Homocysteine-d4, to a clean vial or a well plate for LC-MS/MS analysis.[7][8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters from various published protocols for total homocysteine analysis.
| Parameter | Example Protocol 1[7][8] | Example Protocol 2[2][6][14] | Example Protocol 3[10] |
| Sample Volume | 50 µL | 100 µL | 100 µL |
| Internal Standard | 50 µL of this compound solution | 2 nmol of this compound | 5 µL of DL-homocysteine-d4 and MMA-D3 (5 ng/mL) |
| Reducing Reagent | 50 µL of reduction solution | Not explicitly specified | 20 µL of 0.5M DTT |
| Reduction Incubation | 5 minutes at room temperature | Not explicitly specified | 30 minutes at room temperature in the dark |
| Precipitation Reagent | 200 µL of precipitation solution B | Not explicitly specified | 300 µL of Methanol |
| Precipitation Incubation | 5 minutes at 4°C | Not explicitly specified | Not explicitly specified |
| Centrifugation | 5 minutes at 10,000 x g | Not explicitly specified | 10 minutes at 4000 rpm |
| Injection Volume | 1 µL | Not explicitly specified | Not explicitly specified |
LC-MS/MS Analysis
The prepared samples are analyzed using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Separation: A suitable LC column, such as a strong cation exchange or reversed-phase column, is used to separate homocysteine from other sample components.[11]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[2][11] The analysis is carried out in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both endogenous homocysteine (m/z 136 to m/z 90) and the internal standard L-Homocysteine-d4 (m/z 140 to m/z 94).[2][11][14]
Signaling Pathway of Homocysteine Metabolism
Caption: Homocysteine metabolic pathways.
Conclusion
The sample preparation method described, utilizing this compound as an internal standard, is a robust and reliable approach for the quantification of total homocysteine in plasma and serum. The key steps of reduction and protein precipitation are essential for accurately measuring all forms of homocysteine. This method, when coupled with LC-MS/MS, provides the high sensitivity and specificity required for clinical research and various applications in drug development. The sample preparation for a batch of 40 specimens can typically be completed in under an hour and is amenable to automation.[2][6][14]
References
- 1. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. A simplified method for the determination of total homocysteine in plasma by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. labtest.com.br [labtest.com.br]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Total Homocysteine in Plasma by GC-MS using L-Homocystine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma are recognized as an independent risk factor for cardiovascular and cerebrovascular diseases.[1][2] Accurate and reliable quantification of tHcy is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[3]
This application note details a robust GC-MS method for the quantification of total homocysteine in plasma. The method involves the reduction of all forms of homocysteine to its free thiol form, followed by derivatization to enhance volatility for GC-MS analysis. L-Homocystine-d8 is used as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[2]
Principle
The assay is based on the stable isotope dilution technique. This compound, the deuterated internal standard, is added to the plasma sample at the beginning of the sample preparation process. A reducing agent, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), is used to cleave the disulfide bonds of both endogenous homocystine and the this compound internal standard, as well as to release protein-bound homocysteine. This results in the formation of homocysteine and L-homocysteine-d4.
Subsequently, the free thiol groups and amino groups of homocysteine and L-homocysteine-d4 are derivatized using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form their volatile bis-tert-butyldimethylsilyl (t-BDMS) derivatives.[2][4] These derivatives are then separated and quantified by GC-MS in selected ion monitoring (SIM) mode.
Materials and Reagents
-
This compound (isotopic purity ≥98%)
-
Homocysteine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
2-Mercaptoethanol or Dithiothreitol (DTT)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Control plasma
Experimental Protocols
Preparation of Standard Solutions
-
Homocysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve homocysteine in 0.1 M HCl to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M HCl to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the homocysteine stock solution with 0.1 M HCl to cover the desired calibration range.
Sample Preparation
-
Reduction:
-
To 200 µL of plasma sample, standard, or quality control, add a known amount of this compound internal standard solution.
-
Add a reducing agent (e.g., 2-mercaptoethanol) and incubate to reduce all disulfide bonds.[2]
-
-
Derivatization:
-
Extraction:
-
After cooling to room temperature, add 1 mL of ethyl acetate to the derivatized sample.
-
Vortex the mixture and centrifuge to separate the organic layer.
-
Transfer the supernatant (organic layer) to a new vial for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
t-BDMS-Homocysteine (Analyte): m/z 325[2]
-
t-BDMS-Homocysteine-d4 (Internal Standard): m/z 329
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µmol/L |
| Limit of Quantification (LOQ) | 1.0 µmol/L |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
| Recovery (%) | 90 - 110% |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivative | Precursor Ion (m/z) | Monitored Ion (m/z) |
| Homocysteine | bis-tert-butyldimethylsilyl | 477 | 325 |
| L-Homocysteine-d4 | bis-tert-butyldimethylsilyl | 481 | 329 |
Visualizations
Caption: Experimental workflow for homocysteine analysis.
Caption: Chemical conversion and detection pathway.
References
- 1. D,L-Homocysteine, N,S-bis(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester | C22H51NO2SSi3 | CID 553958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Anwendungshinweis und Protokoll: Quantifizierung von Homocystein in Plasma mittels GC-MS und deuteriertem internen Standard
Anwendungsgebiet: Forschung, klinische Studien, Arzneimittelentwicklung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Homocystein ist eine schwefelhaltige Aminosäure, die als Zwischenprodukt im Stoffwechsel von Methionin entsteht. Erhöhte Homocysteinspiegel im Plasma (Hyperhomocysteinämie) werden als unabhängiger Risikofaktor für kardiovaskuläre Erkrankungen wie Arteriosklerose und Thrombose angesehen.[1] Die genaue und zuverlässige Quantifizierung von Gesamt-Homocystein im Plasma ist daher von großer klinischer und wissenschaftlicher Bedeutung.
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Bestimmung von Homocystein. Aufgrund der geringen Flüchtigkeit und hohen Polarität von Homocystein ist eine Derivatisierung vor der GC-MS-Analyse erforderlich.[2] Dieses Dokument beschreibt eine detaillierte Methode zur Derivatisierung von Homocystein zu seinem tert-Butyldimethylsilyl (tBDMS)-Derivat und die anschließende quantitative Analyse mittels GC-MS unter Verwendung eines deuterierten internen Standards zur Gewährleistung höchster Genauigkeit und Präzision.[1]
Prinzip der Methode
Die Methode basiert auf einem dreistufigen Prozess:
-
Probenvorbereitung: Reduktion aller Formen von Homocystein (frei, proteingebunden und Disulfide) zu freiem Homocystein.
-
Derivatisierung: Chemische Modifizierung des freien Homocysteins zu einem flüchtigen und thermostabilen Derivat.
-
GC-MS-Analyse: Trennung des Derivats von anderen Probenkomponenten und dessen Quantifizierung mittels Massenspektrometrie unter Verwendung eines isotopenmarkierten internen Standards.
Die Verwendung eines deuterierten internen Standards (z.B. D₈-Homocystin, das zu D₄-Homocystein reduziert wird) ist entscheidend, da er sich chemisch nahezu identisch wie der endogene Analyt verhält und somit Verluste während der Probenvorbereitung und Derivatisierung kompensiert.[1][3]
Materialien und Reagenzien
-
Reagenzien:
-
DL-Homocystein (Analysestandard)
-
DL-[3,3,3',3',4,4,4',4'-²H₈]-Homocystin (deuterierter interner Standard)
-
2-Mercaptoethanol
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)
-
Acetonitril (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Wasser (doppelt destilliert oder HPLC-Qualität)
-
Salzsäure (HCl)
-
Stickstoff (hochreines Gas)
-
-
Proben:
-
Humanplasma (EDTA)
-
-
Geräte:
-
Gaschromatograph-Massenspektrometer (GC-MS)
-
Zentrifuge
-
Thermoblock oder Wasserbad
-
Vortexmischer
-
Verdampfer (z.B. Stickstoffverdampfer)
-
Präzisionspipetten und -spitzen
-
GC-Vials mit Inserts
-
Experimentelle Protokolle
Herstellung von Standard- und internen Standardlösungen
-
Homocystein-Stammlösung (1 mg/ml): Lösen Sie 10 mg DL-Homocystein in 10 ml 0,1 M HCl.
-
Arbeitsstandards: Erstellen Sie eine serielle Verdünnung der Stammlösung mit 0,1 M HCl, um Kalibrierungsstandards im Konzentrationsbereich von 1 bis 50 µmol/l herzustellen.
-
Interne Standard-Stammlösung (IS, 1 mg/ml): Lösen Sie 10 mg DL-[³H₈]-Homocystin in 10 ml 0,1 M HCl.
-
Interne Standard-Arbeitslösung (10 µg/ml): Verdünnen Sie die IS-Stammlösung entsprechend mit 0,1 M HCl.
Probenvorbereitung und Reduktion
-
Pipettieren Sie 200 µl Plasma, Kalibrator oder Qualitätskontrollprobe in ein Reaktionsgefäß.
-
Fügen Sie 20 µl der internen Standard-Arbeitslösung (10 µg/ml) hinzu.
-
Fügen Sie 20 µl 2-Mercaptoethanol hinzu, um die Disulfidbindungen zu reduzieren.
-
Vortexen Sie die Probe für 30 Sekunden.
-
Inkubieren Sie die Probe für 30 Minuten bei Raumtemperatur.
-
Fällen Sie die Proteine durch Zugabe von 200 µl eiskaltem Methanol.
-
Vortexen Sie die Probe erneut für 1 Minute.
-
Zentrifugieren Sie die Probe für 10 Minuten bei 10.000 x g.
-
Überführen Sie den Überstand vorsichtig in ein sauberes Reaktionsgefäß.
-
Trocknen Sie den Überstand unter einem sanften Stickstoffstrom bei 50-60 °C vollständig ein.
Derivatisierung
-
Geben Sie zum getrockneten Rückstand 50 µl Acetonitril und 50 µl MTBSTFA.
-
Verschließen Sie das Reaktionsgefäß fest.
-
Erhitzen Sie die Probe für 2 Stunden bei 90 °C in einem Thermoblock.[4]
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Überführen Sie die derivatisierte Probe in ein GC-Vial mit Insert für die Analyse.
GC-MS-Analyse
-
GC-System:
-
MS-System:
-
Ionisationsmodus: Elektronenstoßionisation (EI), 70 eV.[4]
-
Ionenquellentemperatur: 230 °C.[4]
-
Quadrupoltemperatur: 150 °C.[4]
-
Scan-Modus: Selected Ion Monitoring (SIM).
-
Zu überwachende Ionen:
-
Homocystein-tBDMS-Derivat: m/z 325 (Quantifier).
-
d₄-Homocystein-tBDMS-Derivat (aus d₈-Homocystin): m/z 329 (Interner Standard).
-
-
Datenpräsentation und Leistungsmerkmale der Methode
Die quantitative Analyse erfolgt durch die Erstellung einer Kalibrierungskurve, bei der das Peakflächenverhältnis von Analyt zu internem Standard gegen die Konzentration der Kalibratoren aufgetragen wird. Die Leistungsmerkmale der Methode sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Leistungsmerkmale der GC-MS-Methode zur Homocystein-Bestimmung
| Parameter | Ergebnis | Referenz |
| Linearitätsbereich | 0,4 - 29,6 µmol/l | [5] |
| Nachweisgrenze (LOD) | 0,4 µmol/l | [5] |
| Bestimmungsgrenze (LOQ) | Nicht explizit angegeben, aber Methode für Konzentrationen bis 5 µM validiert | [3] |
| Wiederfindung | > 83% | [6] |
Tabelle 2: Präzision der GC-MS-Methode
| Parameter | Variationskoeffizient (CV%) | Referenz |
| Intra-Assay-Präzision (Wiederholpräzision) | < 1,06% | [1] |
| Inter-Assay-Präzision (Vergleichspräzision) | < 1,05% | [1] |
| Relative Präzision (Intra-Tag) | 1,3% | [3] |
| Relative Präzision (Inter-Tag) | 4,0% | [3] |
Visualisierungen
Workflow der Homocystein-Analyse
References
- 1. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocystein – Wikipedia [de.wikipedia.org]
- 3. Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Evaluation of plasmatic homocysteine determination by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Total Homocysteine in Urine using L-Homocystine-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of total homocysteine (tHcy) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a simple sample preparation procedure involving the reduction of disulfide bonds using dithiothreitol (B142953) (DTT) followed by protein precipitation. Stable isotope-labeled L-Homocystine-d8 is utilized as an internal standard to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals investigating renal function, inborn errors of metabolism, and nutritional deficiencies.
Introduction
Homocysteine is a sulfur-containing amino acid formed as an intermediate in the metabolism of methionine.[1] Elevated levels of homocysteine in plasma (hyperhomocysteinemia) are recognized as an independent risk factor for cardiovascular disease. While plasma is the primary matrix for clinical assessment of homocysteine levels, urinary homocysteine analysis can be a valuable tool in specific research contexts, such as studying inherited disorders of methionine metabolism (e.g., homocystinuria) and investigating the effects of pharmaceutical agents on homocysteine excretion.[2]
This method provides a detailed protocol for the accurate quantification of total homocysteine in urine. The use of a stable isotope-labeled internal standard, this compound, which is reduced to L-Homocysteine-d4 during sample preparation, corrects for matrix effects and variations in instrument response, leading to reliable quantification.[3][4]
Homocysteine Metabolism
Homocysteine metabolism primarily occurs via two pathways: remethylation and transsulfuration.[1]
-
Remethylation: Homocysteine is converted back to methionine. This process is dependent on folate (vitamin B9) and vitamin B12.
-
Transsulfuration: Homocysteine is irreversibly converted to cystathionine (B15957) and subsequently to cysteine. This pathway requires vitamin B6.
Disruptions in these pathways due to genetic defects or nutritional deficiencies can lead to an accumulation of homocysteine.
Figure 1: Simplified diagram of the main pathways of homocysteine metabolism.
Experimental Protocol
Materials and Reagents
-
L-Homocysteine
-
This compound (Internal Standard)
-
Dithiothreitol (DTT)
-
Formic Acid
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ultrapure Water
-
Urine Samples
Equipment
-
Liquid Chromatograph
-
Tandem Mass Spectrometer
-
Analytical Column (e.g., C18, 100 x 2.1 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex Mixer
Sample Preparation Workflow
References
- 1. High-throughput and simultaneous measurement of homocysteine and cysteine in human plasma and urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application of L-Homocystine-d8 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocystine-d8 is a deuterated stable isotope-labeled form of the disulfide amino acid L-homocystine. In metabolomics, it serves as a critical tool, primarily as an internal standard for the precise and accurate quantification of endogenous homocysteine and homocystine in biological samples by mass spectrometry.[1][2] Its use in stable isotope dilution techniques significantly improves the reliability of measurements by correcting for sample preparation variability and matrix effects.[2] Furthermore, while less commonly documented in detail, its reduced form, L-homocysteine-d4, has potential as a metabolic tracer to investigate the dynamics of homocysteine metabolism, particularly the remethylation and transsulfuration pathways.[3][4] This document provides detailed application notes and protocols for the use of this compound in metabolomics research.
Application 1: Internal Standard for Accurate Quantification of Total Homocysteine
The most prevalent application of this compound is as an internal standard for the determination of total homocysteine (tHcy) in biological matrices such as plasma and serum.[2][5] In biological systems, homocysteine exists in various forms: free homocysteine, the disulfide dimer homocystine, and mixed disulfides with other thiols like cysteine, or bound to proteins.[1][6] For accurate clinical and research assessment, it is essential to measure the total concentration of all these forms. This is achieved by a sample preparation step that reduces all disulfide bonds, converting all forms to free homocysteine prior to analysis.[1][5]
This compound is added to the sample at the beginning of the workflow. During the reduction step, it is converted to L-homocysteine-d4. By monitoring the ratio of the signal from the endogenous, unlabeled homocysteine to the deuterated internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), precise quantification is possible.[5]
Experimental Workflow for Total Homocysteine Quantification
The following diagram illustrates the typical workflow for the quantification of total homocysteine using this compound as an internal standard.
Detailed Experimental Protocol
This protocol is a composite based on established methods for the quantification of total homocysteine in human plasma or serum.[1][5][6]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
L-Homocysteine (for calibrators and quality controls)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation
-
Formic Acid (FA)
-
Ultrapure water
-
Human plasma or serum samples, calibrators, and quality controls
2. Sample Preparation:
-
To 50 µL of plasma/serum sample, calibrator, or quality control in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.[1]
-
Add 50 µL of the reducing agent solution (e.g., TCEP in a suitable buffer).[1]
-
Vortex the mixture for 30 seconds and incubate at room temperature for 5-10 minutes to ensure complete reduction of all disulfide bonds.[1]
-
Add 200 µL of cold protein precipitation solvent (e.g., ACN with 0.1% FA).[1]
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 5 minutes to facilitate protein precipitation.[1]
-
Centrifuge at 10,000 x g for 5 minutes.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water with 0.1% FA and ACN with 0.1% FA is commonly used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis:
-
Integrate the peak areas for both the endogenous homocysteine and the internal standard (homocysteine-d4).
-
Calculate the peak area ratio of homocysteine to homocysteine-d4.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of total homocysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data from Method Validation
The following tables summarize typical performance characteristics of LC-MS/MS methods for total homocysteine quantification using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Calibration Range | 2.5 - 60 µmol/L | [5] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | ~0.06 µmol/L | [8] |
| Lower Limit of Quantification (LLOQ) | ~0.6 µmol/L |[8] |
Table 2: Accuracy and Precision
| Concentration Level | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | Reference(s) |
|---|---|---|---|---|
| Low (~4 µmol/L) | 3.6 - 5.3 | 2.9 - 5.9 | - | [5] |
| Medium (~23 µmol/L) | 3.6 - 5.3 | 2.9 - 5.9 | 94.2 (at 20 µmol/L) | [5] |
| High (~53 µmol/L) | 3.6 - 5.3 | 2.9 - 5.9 | 97.8 (at 50 µmol/L) |[5] |
Application 2: Metabolic Tracer for Pathway Analysis
L-Homocysteine-d4, the reduced form of this compound, can theoretically be used as a metabolic tracer to study the flux through the major pathways of homocysteine metabolism: remethylation and transsulfuration. By introducing labeled homocysteine into a biological system (e.g., cell culture or in vivo), the rate of its conversion into downstream metabolites can be monitored over time, providing insights into the activity of these pathways under various physiological or pathological conditions.
Homocysteine Metabolic Pathways
Homocysteine sits (B43327) at a critical branch point in metabolism. It can be either:
-
Remethylated back to methionine, a reaction crucial for the one-carbon metabolism that provides methyl groups for numerous methylation reactions. This pathway is dependent on folate and vitamin B12.[4][9]
-
Transsulfurated to cysteine, an irreversible pathway that catabolizes excess homocysteine and synthesizes cysteine, a precursor for glutathione (B108866) and other important molecules. This pathway requires vitamin B6.[4][9]
The following diagram illustrates these key metabolic fates of homocysteine.
Conceptual Protocol for Metabolic Flux Analysis using L-Homocysteine-d4
While detailed experimental protocols for using deuterated homocysteine as a tracer are not as readily available as for its use as an internal standard, a general approach can be outlined.
1. Experimental Setup:
-
Cell Culture: Cells of interest are cultured in a defined medium. The experiment is initiated by replacing the standard medium with a medium containing a known concentration of L-Homocysteine-d4.
-
In Vivo: A solution of L-Homocysteine-d4 is administered to the animal model, typically via infusion.
2. Time-Course Sampling:
-
Cell Culture: At various time points after the introduction of the tracer, cells and culture medium are harvested.
-
In Vivo: Blood or tissue samples are collected at different times.
3. Metabolite Extraction and Analysis:
-
Metabolites are extracted from the collected samples.
-
The extracts are analyzed by LC-MS/MS to measure the abundance of the deuterated tracer (homocysteine-d4) and its downstream labeled metabolites (e.g., methionine-d4, cysteine-d4, cystathionine-d4).
4. Metabolic Flux Calculation:
-
The rate of appearance of labeled downstream metabolites and the disappearance of the labeled precursor are used to calculate the metabolic flux through the respective pathways. This often requires mathematical modeling.
Conclusion
This compound is an indispensable tool in metabolomics, particularly for the accurate quantification of total homocysteine levels in clinical and research settings. The stable isotope dilution method using this compound as an internal standard provides high precision and accuracy. While its application as a metabolic tracer to directly measure homocysteine flux is conceptually sound and holds promise for detailed investigation of metabolic regulation, more published studies with detailed protocols are needed to fully establish its utility in this area. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and metabolic research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of an isotope dilution LC/MS method for the determination of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of Total Homocysteine in Human Plasma by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid that plays a crucial role in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma are recognized as an independent risk factor for cardiovascular disease.[1][2] Accurate and precise measurement of tHcy is therefore essential for both clinical diagnostics and research. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for tHcy quantification due to its high sensitivity, specificity, and accuracy.[1] This application note provides a detailed protocol for the determination of total homocysteine in human plasma using a stable isotope dilution LC-MS/MS method.
Principle
The method is based on the stable isotope dilution technique. A known amount of a stable isotope-labeled internal standard, homocystine-d8, is added to the plasma sample.[1][2][3] The disulfide bonds in both endogenous homocysteine (present in various forms, including protein-bound, homocystine, and mixed disulfides) and the internal standard are reduced to their free thiol forms, homocysteine and homocysteine-d4, respectively.[4][5] After protein precipitation, the sample is analyzed by LC-MS/MS. The concentration of endogenous homocysteine is determined by comparing the signal intensity of its precursor-to-product ion transition to that of the internal standard.
Experimental Protocol
Materials and Reagents
-
d,l-Homocysteine (Sigma-Aldrich)
-
d,l-Homocystine-3,3,3',3',4,4,4',4'-d8 (homocystine-d8) (Cambridge Isotope Laboratories)[3]
-
d,l-Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (Sigma-Aldrich)[6][7]
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Bovine Serum Albumin (BSA) for surrogate matrix[7]
-
Human plasma samples
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Supelcosil cyano column)[8]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation
-
Working Solutions:
-
Prepare a stock solution of homocysteine in a suitable solvent.
-
Prepare a working solution of the internal standard, homocystine-d8 (e.g., 100 µmol/L in 50% acetonitrile/50% water with 0.1% formic acid).[3]
-
Prepare a reducing agent solution (e.g., DTT or TCEP).
-
-
Sample Reduction and Protein Precipitation:
-
To 50-100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add the internal standard solution.[2][4]
-
Add the reducing agent solution to the mixture.[4]
-
Vortex the sample and incubate at room temperature for 5-10 minutes to ensure complete reduction of disulfide bonds.[4]
-
Add a protein precipitation agent, such as acetonitrile with formic acid.[4][8]
-
Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase or HILIC column can be used. A Supelcosil cyano column has been shown to be effective.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acidifier like formic acid.
-
Flow Rate: A flow rate in the range of 200-500 µL/min is commonly used.
-
Injection Volume: Typically 1-10 µL of the prepared sample is injected.[4]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for homocysteine and its internal standard.[2][3][8]
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
Data Presentation
The following tables summarize the quantitative performance data from various published methods.
Table 1: Linearity and Precision of Homocysteine Quantification
| Parameter | Concentration Range (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Linearity | 2.5 - 60 | - | - | [2][3] |
| Precision | 3.9, 22.7, 52.8 | 3.6 - 5.3 | 2.9 - 5.9 | [2][9] |
| Linearity | 0 - 266 | ~5 | 5 - 10 | [6] |
Table 2: Recovery and Limit of Detection
| Parameter | Value | Concentration Tested (µmol/L) | Reference |
| Mean Recovery | 94.2% | 20 | [2][9] |
| Mean Recovery | 97.8% | 50 | [2][9] |
| Limit of Detection | 2 ng/10^6 cells | - | [8] |
| Signal-to-Noise Ratio | 17:1 | 0.8 | [2][10] |
Visualizations
The following diagram illustrates the experimental workflow for the isotope dilution mass spectrometry analysis of homocysteine.
Caption: Experimental workflow for homocysteine analysis.
Conclusion
This isotope dilution LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of total homocysteine in human plasma. The simple sample preparation and high-throughput capabilities make it suitable for both clinical and research laboratories. The inherent accuracy of the stable isotope dilution technique ensures reliable results for assessing cardiovascular risk and investigating the role of homocysteine in various physiological and pathological processes.
References
- 1. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitation of total homocysteine in human plasma by derivatization to its N(O,S)-propoxycarbonyl propyl ester and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: L-Homocysteine-d8 for Accurate Quantification of Total Homocysteine in Clinical Diagnostics
Introduction
L-Homocysteine is a sulfur-containing amino acid that is a key intermediate in the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma or serum are recognized as an independent risk factor for cardiovascular disease, atherosclerosis, and thrombosis.[1][2] Accurate and reliable measurement of tHcy is therefore crucial for the diagnosis and monitoring of patients with hyperhomocysteinemia.[1] Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for tHcy quantification due to its high sensitivity, specificity, and precision.[1] L-Homocystine-d8, a deuterated analog of homocystine, serves as an ideal internal standard for this application, ensuring accurate and reproducible results by correcting for matrix effects and variations during sample preparation and analysis.[1][3][4]
Principle of the Method
The quantitative analysis of tHcy using this compound as an internal standard involves a multi-step process. In biological samples, homocysteine exists in various forms: free homocysteine, homocystine (the disulfide dimer), and mixed disulfides with other thiols like cysteine, primarily bound to proteins.[5][6][7] To measure total homocysteine, all oxidized and bound forms must be reduced to free homocysteine.[8]
The workflow typically involves:
-
Sample Preparation: Spiking the plasma or serum sample with a known amount of this compound internal standard.
-
Reduction: Treating the sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to convert all forms of homocysteine and the this compound internal standard to their respective free thiol forms (L-Homocysteine and L-Homocysteine-d4).[4][9]
-
Protein Precipitation: Removing proteins from the sample, typically by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.[5][9]
-
LC-MS/MS Analysis: Injecting the supernatant into an LC-MS/MS system. The native L-Homocysteine and the L-Homocysteine-d4 derived from the internal standard are chromatographically separated and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the internal standard.[1][3]
Data Presentation
The use of this compound as an internal standard in LC-MS/MS methods for tHcy quantification yields excellent analytical performance. The following tables summarize key quantitative data from various studies.
Table 1: Mass Spectrometry Parameters for Homocysteine and L-Homocysteine-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Homocysteine | 136 | 90 | [3][9][10] |
| Homocysteine-d4 | 140 | 94 | [3][9][10] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Total Homocysteine Quantification
| Parameter | Result | Concentration Range (µmol/L) | Reference |
| Linearity | Consistent and reproducible | 2.5 - 60 | [10] |
| Intra-assay CV | 3.6 - 5.3% | 3.9 - 52.8 | [10] |
| Inter-assay CV | 2.9 - 5.9% | 3.9 - 52.8 | [10] |
| Mean Recovery | 94.2 - 97.8% | 20 - 50 | [10] |
| Limit of Detection | 2 ng/10^6 cells | N/A | [9][11] |
| Signal-to-Noise Ratio | 17:1 | 0.8 | [10] |
Experimental Protocols
Below are detailed methodologies for the quantification of total homocysteine in plasma using this compound as an internal standard.
Protocol 1: Quantification of Total Homocysteine in Human Plasma
This protocol is based on the method described by Magera et al.[3][10]
Materials:
-
Plasma or serum samples
-
This compound (Internal Standard Solution)
-
D,L-Dithiothreitol (DTT) (Reducing Agent)
-
Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solution)
-
Calibrators and Quality Control samples
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma, calibrator, or control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 20 µL of the DTT reducing agent solution.
-
Vortex the mixture for 10 seconds.
-
Incubate at room temperature for 10 minutes to ensure complete reduction.
-
-
Protein Precipitation:
-
Add 200 µL of the acetonitrile with 0.1% formic acid solution to the sample mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system.
-
Perform the analysis in the multiple reaction monitoring (MRM) mode, monitoring the transitions for homocysteine (m/z 136 → 90) and homocysteine-d4 (m/z 140 → 94).[3][10]
-
The total analysis time is typically around 2.5 minutes per sample.[10]
-
Protocol 2: Alternative Sample Preparation for Total Homocysteine Analysis
This protocol is a variation found in Thermo Fisher Scientific application notes.[5][6][12]
Materials:
-
Plasma or serum samples
-
This compound (Internal Standard Solution)
-
Reduction Reagent
-
Precipitation Reagent
-
Calibrators and Quality Control samples
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
LC-MS/MS Analysis:
Visualizations
The following diagrams illustrate the key processes involved in the quantification of total homocysteine.
Caption: Experimental workflow for tHcy quantification.
Caption: Reduction of homocysteine species.
References
- 1. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acb.org.uk [acb.org.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. haematologica.org [haematologica.org]
- 9. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Total Homocysteine in Cerebrospinal Fluid using L-Homocystine-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of total homocysteine (tHcy) in human cerebrospinal fluid (CSF) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. L-Homocystine-d8 serves as the internal standard to ensure accuracy and precision. The protocol involves a straightforward sample preparation procedure including reduction of disulfide bonds, protein precipitation, and subsequent analysis by LC-MS/MS. This method is suitable for researchers, scientists, and drug development professionals investigating the role of homocysteine in neurological disorders and for monitoring its levels in clinical research settings.
Introduction
Homocysteine is a sulfur-containing amino acid that is a key intermediate in the one-carbon metabolism and methionine cycle.[1][2] Elevated levels of homocysteine (hyperhomocysteinemia) have been implicated as an independent risk factor for various pathologies, including cardiovascular diseases and neurological disorders such as Alzheimer's disease and dementia.[3] The analysis of homocysteine in cerebrospinal fluid provides a direct insight into the metabolism of this amino acid within the central nervous system.
Stable isotope dilution LC-MS/MS is the gold standard for the accurate quantification of small molecules in complex biological matrices.[4] This method utilizes a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the determination of total homocysteine in CSF, adapted from established methods for biological fluids.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
L-Homocysteine
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Formic Acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
CSF samples
Sample Preparation
-
Thawing: Thaw CSF samples on ice.
-
Spiking with Internal Standard: To a 50 µL aliquot of CSF sample, add 50 µL of this compound internal standard solution.
-
Reduction: Add 50 µL of a reducing agent solution (e.g., TCEP or DTT) to the sample to reduce disulfide bonds and release free homocysteine. Vortex for 30 seconds and incubate at room temperature for 5-30 minutes.[5][6]
-
Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing 0.1% formic acid) to the reduced sample.[5]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, incubate at 4°C for 5 minutes, and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar analyte separation, such as a C18 or a HILIC column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient elution suitable for the separation of homocysteine from other matrix components.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Injection Volume: 1-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of homocysteine in biological fluids. Data specific to CSF is highlighted where available.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 50 µmol/L | [5] |
| **Correlation Coefficient (R²) ** | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.08 µmol/L | [8] |
| Limit of Quantification (LOQ) | 0.28 µmol/L | [8] |
| Spiked Concentration (µmol/L) | Mean Recovery (%) | Reference |
| 0.3 | 84 - 108 | [8] |
| 0.5 | 84 - 108 | [8] |
| 1.0 | 84 - 108 | [8] |
| 1.5 | 84 - 108 | [8] |
| 2.0 | 84 - 108 | [8] |
| 3.0 | 84 - 108 | [8] |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for homocysteine analysis in CSF.
References
- 1. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deficiencies in one-carbon metabolism led to increased neurological disease risk and worse outcome: homocysteine is a marker of disease state [frontiersin.org]
- 3. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biomed.cas.cz [biomed.cas.cz]
Tissue sample preparation for homocysteine analysis using a labeled standard.
Application Note and Protocol
Topic: Tissue Sample Preparation for Homocysteine Analysis Using a Labeled Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases and have been linked to various other pathologies.[1][2] While plasma tHcy is a common clinical biomarker, assessing Hcy levels directly within tissues can provide valuable insights into localized metabolic dysregulation and disease mechanisms.
This document provides a detailed protocol for the extraction and preparation of tissue samples for the quantitative analysis of total homocysteine using a stable isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a labeled internal standard, such as DL-Homocysteine-d4, is crucial for accurate quantification as it mimics the analyte throughout the sample preparation and analysis process, correcting for matrix effects and variations in extraction efficiency and instrument response.[3][4][5] The method described herein involves tissue homogenization, reduction of disulfide bonds, protein precipitation, and sample cleanup, ensuring a robust and reproducible workflow for preclinical and clinical research.
Metabolic Context of Homocysteine
Homocysteine sits (B43327) at a key branch-point of the methionine cycle. It is formed from the demethylation of S-adenosylmethionine (SAM) via S-adenosylhomocysteine (SAH). From there, homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. This metabolic fate is crucial for cellular homeostasis, including methylation reactions and antioxidant production.
Experimental Protocols
This protocol is optimized for the analysis of total homocysteine in soft tissues (e.g., liver, kidney, brain).
Materials and Reagents
-
Tissue Samples: Harvested and immediately snap-frozen in liquid nitrogen, stored at -80°C.[6]
-
Labeled Internal Standard (IS): DL-Homocysteine-d4 (Hcy-d4).[3][7] Stock solution (1 mg/mL) in 0.1 M HCl, stored at -20°C. A working IS solution is prepared by diluting the stock solution.
-
Reducing Agent: 10% (w/v) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution. Prepare fresh.[8][9][10]
-
Homogenization/Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C.[6]
-
Protein Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA) or 0.4 M Perchloric acid (PCA). Store at 4°C.
-
Reconstitution Solvent: Water with 0.1% Formic Acid (LC-MS grade).
-
Equipment:
Sample Preparation Workflow
The overall workflow involves homogenization of the tissue, reduction of disulfide bonds, precipitation of proteins, and final preparation for injection into the LC-MS/MS system.
Detailed Protocol
-
Preparation: Pre-chill centrifuge to 4°C. Prepare all solutions and label microcentrifuge tubes.
-
Tissue Weighing: On dry ice, weigh approximately 30-50 mg of frozen tissue into a pre-chilled 2 mL bead-beating tube. Record the exact weight for data normalization.[6]
-
Homogenization and IS Spiking:
-
To each tube, add 500 µL of ice-cold 80% Methanol.
-
Add 10 µL of the working internal standard solution (Hcy-d4). The final concentration of the IS should be chosen to be within the range of expected endogenous Hcy levels.
-
Homogenize the tissue using a bead beater for 30-60 seconds. Keep samples on ice.[6]
-
-
Reduction of Disulfides:
-
Protein Precipitation:
-
Add 100 µL of 10% TCA solution to the sample.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator. This step removes the organic solvent and concentrates the analytes.
-
Reconstitute the dried pellet in 100 µL of reconstitution solvent (e.g., water with 0.1% formic acid). Vortex thoroughly to ensure complete dissolution.
-
-
Final Clarification:
-
Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully transfer the final supernatant to an LC-MS autosampler vial for analysis.
-
LC-MS/MS Analysis
Analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][5][12]
-
Chromatography: Reversed-phase chromatography (e.g., C18 column) with an acidic mobile phase (e.g., water/acetonitrile gradient with 0.1% formic acid).
-
Ionization: Positive mode Electrospray Ionization (ESI+).
-
MRM Transitions:
Data Presentation and Quantification
A calibration curve is constructed by analyzing standards of known homocysteine concentrations with a fixed amount of the Hcy-d4 internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The homocysteine concentration in the tissue samples is then calculated from this curve and normalized to the initial tissue weight.
Table 1: Example Calibration Curve Data
| Calibrator Conc. (µmol/L) | Hcy Peak Area | Hcy-d4 Peak Area | Area Ratio (Hcy/Hcy-d4) |
| 0.5 | 10,500 | 205,000 | 0.051 |
| 1.0 | 21,200 | 208,000 | 0.102 |
| 5.0 | 108,000 | 210,000 | 0.514 |
| 10.0 | 215,000 | 207,000 | 1.039 |
| 25.0 | 545,000 | 211,000 | 2.583 |
| 50.0 | 1,080,000 | 209,000 | 5.167 |
Table 2: Example Quantitative Data from Tissue Samples
| Sample ID | Tissue Type | Tissue Weight (mg) | Measured Conc. (µmol/L) | Calculated Amount (nmol/g tissue) |
| LV-01 | Liver | 51.2 | 8.5 | 16.6 |
| LV-02 | Liver | 49.8 | 9.1 | 18.3 |
| KD-01 | Kidney | 45.5 | 15.2 | 33.4 |
| KD-02 | Kidney | 47.1 | 16.8 | 35.7 |
| BR-01 | Brain | 55.3 | 4.3 | 7.8 |
| BR-02 | Brain | 53.9 | 4.7 | 8.7 |
Note: The "Calculated Amount" is derived from the "Measured Conc." in the final sample volume, then normalized by the initial tissue weight.
Conclusion
The protocol outlined provides a comprehensive and robust method for the quantification of total homocysteine in tissue samples. By incorporating a stable isotope-labeled internal standard, this method ensures high accuracy and precision, making it suitable for a wide range of research applications, from basic science to drug development. The use of LC-MS/MS offers superior sensitivity and specificity compared to other methods, allowing for reliable measurement of this critical metabolite in complex biological matrices.
References
- 1. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. southalabama.edu [southalabama.edu]
- 7. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]
- 8. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of total homocysteine in human plasma by derivatization to its N(O,S)-propoxycarbonyl propyl ester and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zivak.com [zivak.com]
- 12. waters.com [waters.com]
- 13. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal with L-Homocystine-d8 in mass spectrometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal with L-Homocystine-d8 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a signal for this compound at its expected mass. What is the correct mass to monitor?
A1: A common point of confusion is the in-sample conversion of this compound. This compound is a dimer that, during the essential sample preparation step of reduction, is converted into two molecules of L-Homocysteine-d4. Therefore, you should not be monitoring the mass of this compound. Instead, you should be monitoring the precursor ion for L-Homocysteine-d4, which is m/z 140.25 in positive ion mode.[1]
Q2: My signal for L-Homocysteine-d4 (from this compound) is very low or non-existent. What are the most likely causes?
A2: Poor signal intensity for L-Homocysteine-d4 can stem from several factors. The most common culprits are issues with the sample preparation, particularly an incomplete reduction of the this compound dimer, or sub-optimal mass spectrometer settings. It is also possible that matrix effects from your sample are suppressing the signal.
Q3: How can I troubleshoot an incomplete reduction of this compound?
A3: Incomplete reduction is a frequent cause of poor signal. Here are the steps to troubleshoot this issue:
-
Verify Reducing Agent Activity: Ensure your reducing agent, typically dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), has not expired and has been stored correctly.[2][3]
-
Optimize Incubation Time and Temperature: The reduction step is time and temperature-dependent. A typical protocol involves incubation for at least 5-10 minutes at room temperature.[1] If you suspect incomplete reduction, try extending the incubation time.
-
Check for a Signal from this compound: A sign of incomplete reduction is the presence of the this compound precursor ion in your mass spectrum. If you detect this, it is a clear indication that the reduction step needs to be optimized.
Q4: What are the typical ESI-MS parameters for L-Homocysteine-d4 analysis?
A4: While optimal settings can vary between instruments, a good starting point for positive mode heated electrospray ionization (HESI) is provided in the table below. Always perform a tuning and calibration of your instrument to ensure it is operating at peak performance.
Quantitative Data Summary
Table 1: Recommended Mass Spectrometer Parameters for L-Homocysteine-d4
| Parameter | Setting | Vendor/Instrument Example |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Thermo, Sciex, Agilent |
| Spray Voltage | 3500 V | Thermo TSQ Endura[1] |
| Vaporizer Temperature | 440 °C | Thermo TSQ Endura[1] |
| Sheath Gas | 54 AU | Thermo TSQ Endura[1] |
| Aux Gas | 17 AU | Thermo TSQ Endura[1] |
| Sweep Gas | 2 AU | Thermo TSQ Endura[1] |
| Curtain Gas | 30 psi | Sciex QTRAP 6500+[4] |
| Collision Gas Pressure | 0.5 mTorr | Thermo TSQ Endura[1] |
| Cycle Time | 0.200 s | Thermo TSQ Endura[1] |
Table 2: MRM Transitions for Homocysteine and L-Homocysteine-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Homocysteine (Quantifier) | 136.18 | 90.20 | 12 |
| Homocysteine (Qualifier) | 136.18 | 69.10 | 20 |
| L-Homocysteine-d4 (Quantifier) | 140.25 | 94.20 | 12 |
| L-Homocysteine-d4 (Qualifier) | 140.25 | 73.20 | 20 |
Data sourced from a Thermo Fisher Scientific protocol.[1]
Experimental Protocols
Protocol 1: Sample Preparation for Total Homocysteine Analysis
This protocol details the reduction and protein precipitation steps required for the analysis of total homocysteine using this compound as an internal standard.[1]
-
Aliquoting: To 50 µL of your sample (calibrator, control, or patient plasma/serum), add 50 µL of the Internal Standard solution containing this compound.
-
Reduction: Add 50 µL of a reducing agent (e.g., DTT or TCEP solution). Vortex the mixture for 30 seconds. Incubate at room temperature for 5 minutes to ensure complete reduction of this compound to L-Homocysteine-d4 and to release bound homocysteine.
-
Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) or methanol). Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the mixture at 4°C for 5 minutes, then centrifuge for 5 minutes at 10,000 x g.
-
Injection: Carefully transfer the supernatant to an autosampler vial and inject 1 µL into the LC-MS/MS system.
Visualizations
Diagram 1: this compound to L-Homocysteine-d4 Conversion Workflow
Caption: Conversion of this compound during sample preparation.
Diagram 2: Troubleshooting Workflow for Poor L-Homocysteine-d4 Signal
Caption: A logical workflow for troubleshooting poor signal intensity.
Diagram 3: Potential Causes of Poor Signal
Caption: Relationship between root causes and poor signal observation.
References
Addressing matrix effects in homocysteine quantification by LC-MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of homocysteine by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact homocysteine quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In homocysteine analysis, components of plasma or serum such as phospholipids (B1166683), salts, and proteins can suppress or enhance the homocysteine signal, leading to inaccurate quantification.[1][2] This can result in underestimation or overestimation of homocysteine concentrations, impacting the reliability of clinical research and diagnostic data.[3][4]
Q2: My homocysteine peak response is inconsistent across different patient samples, even with an internal standard. What could be the cause?
A2: This issue often points to significant variability in the matrix composition between individual samples. While a stable isotope-labeled internal standard can compensate for some matrix effects, severe ion suppression or enhancement can still lead to inconsistent results.[2][5] Phospholipids are a major cause of ion suppression in plasma samples.[1][6][7][8] You may need to implement a more rigorous sample cleanup procedure to remove these interfering components.
Q3: What is the most effective internal standard for homocysteine analysis by LC-MS/MS?
A3: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, as it co-elutes and experiences similar matrix effects.[3][5] For homocysteine, homocysteine-d4 or homocystine-d8 are commonly used.[9][10][11][12] Homocystine-d8 is reduced to homocysteine-d4 during sample preparation.[11][12]
Q4: Can I use a surrogate matrix for my calibrators and quality controls?
A4: Yes, using a surrogate matrix can be an effective strategy to minimize the impact of endogenous homocysteine present in plasma or serum used for calibrators and QCs.[9][10][13] A common approach is to use 2% Bovine Serum Albumin (BSA) as a surrogate matrix.[9][10][13] The endogenous homocysteine concentration in the surrogate matrix should be accounted for using the standard additions method.[9][10][13]
Troubleshooting Guide
Issue 1: Low Analyte Recovery and Poor Sensitivity
This is often a direct consequence of ion suppression from matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The initial and most crucial step is to improve the sample cleanup process. Simple protein precipitation may not be sufficient to remove all interfering substances.[1][6]
-
Phospholipid Removal: Phospholipids are a primary cause of ion suppression in plasma and serum samples.[1][6][7][8] Consider implementing a phospholipid removal step.
-
Derivatization: Derivatizing homocysteine can improve its chromatographic retention and ionization efficiency, leading to better sensitivity and separation from interfering matrix components.[14][15]
This protocol is adapted from methodologies designed for the removal of phospholipids from plasma samples.
-
Sample Preparation: To 50 µL of plasma/serum, add 50 µL of a reducing agent solution (e.g., TCEP) and 50 µL of the internal standard solution (e.g., homocysteine-d4).[11][12]
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) with 1% formic acid to precipitate proteins.[7] Vortex for 30 seconds.
-
Phospholipid Removal: Load the entire mixture onto a phospholipid removal plate (e.g., Ostro, HybridSPE).[6][7]
-
Elution: Apply vacuum to collect the eluate, which contains the analyte and is depleted of phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation (PPT) | 85-95 | Variable (can be significant) | <15 | [16] |
| PPT with Phospholipid Removal | >95 | Minimized | <10 | [7][17] |
| Liquid-Liquid Extraction (LLE) | 80-110 | Reduced | <15 | [1] |
| Solid-Phase Extraction (SPE) | 90-110 | Significantly Reduced | <10 | [1] |
Issue 2: Peak Tailing or Splitting
Poor peak shape can be caused by matrix components accumulating on the analytical column or interacting with the analyte.
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from irreversible contamination.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to improve the separation of homocysteine from co-eluting interferences.
Caption: A decision tree for troubleshooting poor peak shape in LC-MS/MS analysis.
Visualizing the Experimental Workflow
A well-defined experimental workflow is critical for minimizing variability and matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. waters.com [waters.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach. | Sigma-Aldrich [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Derivatization methods for quantitative bioanalysis by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 16. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 17. agilent.com [agilent.com]
Improving the stability of L-Homocystine-d8 in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of L-Homocystine-d8 in biological samples and troubleshooting common issues encountered during its use as an internal standard for the quantification of total homocysteine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in biological sample analysis?
A1: this compound is a deuterated form of L-Homocystine, which is the oxidized, dimeric form of the amino acid homocysteine. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, most commonly for the determination of total homocysteine (tHcy) in biological matrices like plasma and serum.[1] In these methods, a known amount of this compound is added to the sample at the beginning of the workflow.
Q2: Why is the analysis of total homocysteine important?
A2: Elevated levels of total homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[1] Therefore, accurate and precise measurement of tHcy is crucial in clinical research and for monitoring certain metabolic disorders.
Q3: What are the different forms of homocysteine in plasma and how does this affect the analysis?
A3: In plasma, only a small fraction of homocysteine exists in its free, reduced form. The majority is found in oxidized forms: as a dimer (homocystine), as mixed disulfides with other thiols like cysteine, or bound to plasma proteins via disulfide bonds. To accurately quantify total homocysteine, a reduction step is necessary during sample preparation to convert all these forms into the free homocysteine monomer.[2]
Q4: How does the sample preparation process affect this compound?
A4: The sample preparation for total homocysteine analysis involves a reduction step, typically using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4] This process not only reduces the endogenous homocystine and protein-bound homocysteine but also reduces the this compound internal standard to L-Homocysteine-d4.[2] The mass spectrometer then monitors the mass transition of L-Homocysteine-d4 for quantification.
Q5: What are the critical pre-analytical factors for ensuring the stability of homocysteine in blood samples?
A5: A major pre-analytical issue is the continuous release of homocysteine from red blood cells into the plasma after blood collection, which can artificially elevate the measured concentration.[5] To mitigate this, it is crucial to either process the blood sample (centrifuge to separate plasma/serum from cells) immediately, ideally within one hour of collection, or to keep the whole blood sample on ice.[5] The use of special collection tubes containing stabilizers can also prevent this artificial increase.
Stability of this compound in Biological Samples
The stability of the deuterated internal standard, this compound, is expected to be comparable to that of endogenous homocysteine. The following tables summarize the stability of homocysteine in processed plasma samples under various conditions, which can be extrapolated to this compound.
Table 1: Bench-Top and Autosampler Stability of Homocysteine in Processed Plasma
| Condition | Duration | Stability | Reference |
| Room Temperature | 2 hours | Stable | [6] |
| Room Temperature | 8 hours | Stable | [6] |
| Autosampler (10°C) | Overnight | Stable | [6] |
Table 2: Freeze-Thaw and Long-Term Stability of Homocysteine in Plasma
| Condition | Duration | Stability | Reference |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable | [6] |
| Long-Term Storage (-20°C) | 1 month | Stable | [6] |
| Long-Term Storage (-20°C) | Up to 10 years | Stable, though some degradation may occur | [7] |
| Long-Term Storage (-80°C) | Up to 5 years | Generally stable, but some amino acids may show altered concentrations | [8] |
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of total homocysteine using this compound as an internal standard.
Issue 1: High Variability or Inaccurate Results
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | The reduction of all forms of homocysteine and homocystine (including the d8-internal standard) to their monomeric forms is critical for accurate quantification. Ensure the reducing agent (e.g., DTT, TCEP) is fresh and used at the correct concentration and incubation time. TCEP is often preferred as it is a more potent and stable reducing agent.[4] |
| Pre-analytical Sample Instability | If whole blood samples are not processed promptly, homocysteine levels can artificially increase. Verify that blood samples were centrifuged and plasma/serum separated within one hour of collection or kept on ice.[5] |
| Matrix Effects | Components of the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard in the mass spectrometer. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are present, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or adjusting the chromatographic conditions to separate the analyte from interfering components. |
| Pipetting Errors | Inaccurate pipetting of the sample, internal standard, or other reagents can lead to significant errors. Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Degradation | Over time, the analytical column can become contaminated or the stationary phase can degrade, leading to poor peak shape and shifts in retention time. Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | The pH and composition of the mobile phase are critical for good chromatography of amino acids. Ensure the mobile phase is prepared correctly and is fresh. For homocysteine analysis, a mobile phase with a slightly acidic pH is often used.[9] |
| System Contamination | Contaminants in the LC system can interfere with the analysis. Flush the entire system with appropriate cleaning solutions. |
Issue 3: Isotopic Interference
| Potential Cause | Troubleshooting Steps |
| Contribution from Unlabeled Analyte | Naturally occurring isotopes of homocysteine can contribute to the signal of the L-Homocysteine-d4 internal standard, especially at high analyte concentrations. This can lead to non-linearity in the calibration curve.[1] |
| Impurity in the Internal Standard | The this compound internal standard may contain a small amount of the unlabeled form. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. |
| Mitigation Strategies | - Ensure a sufficient mass difference between the analyte and the internal standard. A d8-labeled homocystine (which becomes d4-homocysteine) provides a good mass shift. - Use a high-purity internal standard. - Optimize the concentration of the internal standard to minimize the relative contribution of any isotopic interference. |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Processing: To prevent the artificial increase of homocysteine from red blood cells, process the samples immediately.
-
Centrifugation: Centrifuge the blood tubes at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Plasma/Serum Separation: Carefully aspirate the plasma or serum supernatant and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Storage: If not analyzed immediately, store the plasma/serum samples frozen at -20°C or -80°C. Homocysteine in separated plasma is generally stable.[6]
Protocol 2: Total Homocysteine Quantification by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[2][10]
-
Reagent Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Working IS Solution: Dilute the stock solution to the desired concentration in an appropriate solvent.
-
Reducing Agent Solution: Prepare a fresh solution of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in a suitable buffer.
-
Protein Precipitation Solution: Use a cold organic solvent such as acetonitrile (B52724) or methanol, often containing an acid like formic acid.
-
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To a microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 50 µL of the working IS solution (this compound).
-
Add 50 µL of the reducing agent solution.
-
Vortex briefly and incubate at room temperature for 10-30 minutes to allow for complete reduction.
-
Add 200 µL of the cold protein precipitation solution.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable reversed-phase or HILIC column for separation. A common mobile phase system consists of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the appropriate mass transitions for homocysteine and its deuterated internal standard (homocysteine-d4).
-
Visualizations
Caption: Experimental workflow for total homocysteine analysis.
Caption: Reduction of homocysteine forms during sample preparation.
References
- 1. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 7. Homocysteine in frozen plasma samples. A short cut to establish hyperhomocysteinaemia as a risk factor for arteriosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine and other thiols in plasma and urine: automated determination and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified method for the determination of total homocysteine in plasma by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Separation of Homocysteine and L-Homocystine-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of homocysteine and its deuterated internal standard, L-Homocystine-d8.
Troubleshooting Guide
Users may encounter several common issues during method development and execution. The following table summarizes these problems, their potential causes, and recommended solutions to systematically troubleshoot your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Both Analytes | 1. Column Contamination: Buildup of matrix components on the column frit or packing material.[1][2]2. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of homocysteine, causing multiple ionization states.[3]3. Column Void: A void has formed at the head of the column due to packing bed settling or high pressure.[2] | 1. Implement a column wash procedure or replace the column. Use an in-line filter or guard column to protect the analytical column.[1][4]2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Reverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced.[4] |
| Split Peaks for a Single Analyte or All Analytes | 1. Sample Solvent Mismatch: The sample diluent is significantly stronger than the initial mobile phase, causing the sample to spread on the column.[1][3][5]2. Partially Clogged Frit: Particulates from the sample or system are blocking the column inlet frit, leading to a disturbed flow path.[2][4][5]3. Injector or Tubing Issues: Dead volume or improper connections in the flow path before the column can cause peak distortion.[5]4. Co-elution with Interference: A matrix component is co-eluting with the analyte of interest.[3] | 1. Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[3]2. Reverse-flush the column. If this fails, replace the frit or the column. Ensure samples are filtered or centrifuged before injection.[2][4]3. Check all fittings and tubing for proper connection and ensure there are no voids.[5]4. Inject a blank matrix sample to confirm interference. Adjust the gradient or mobile phase composition to improve resolution.[3] |
| Inconsistent Retention Times | 1. Pump or Gradient Mixer Issues: The LC pump is not delivering a consistent flow rate or the gradient is not forming correctly.2. Column Equilibration: The column is not sufficiently equilibrated between injections with the initial mobile phase conditions.3. Fluctuating Column Temperature: The column temperature is not stable, affecting retention. | 1. Purge the pump and check for leaks. Run a gradient proportioning valve test if available.2. Increase the column equilibration time in your LC method.3. Use a column oven to ensure a stable operating temperature. |
| Low Signal Intensity or Poor Sensitivity | 1. Incomplete Reduction: The reduction step with DTT or TCEP was insufficient, leading to low recovery of free homocysteine from its oxidized and bound forms.[6]2. Ion Suppression: Matrix components are co-eluting with the analytes and suppressing their ionization in the mass spectrometer.3. MS Source Contamination: The mass spectrometer source is dirty, leading to reduced ion transmission. | 1. Optimize the concentration of the reducing agent (e.g., DTT) and the incubation time and temperature.[6]2. Adjust the LC gradient to separate the analytes from the suppressive matrix components. Improve sample clean-up procedures.3. Clean the mass spectrometer source according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing split peaks for both homocysteine and my internal standard?
A: When all peaks in a chromatogram, including the internal standard, are split, the issue is typically not related to the chemistry of a single analyte but rather to a system-level problem occurring before the separation.[4] Common causes include a partially blocked column inlet frit, a void at the head of the column, or an injection solvent that is much stronger than your starting mobile phase conditions, causing poor on-column focusing.[1][2][5]
Q2: What is the purpose of the reduction step in sample preparation and how does it impact the analysis?
A: In biological samples like plasma, the majority of homocysteine exists in oxidized forms (homocystine, a dimer of two homocysteine molecules) or is bound to proteins via disulfide bonds.[6][7][8] The reduction step, typically performed using an agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is critical to cleave these disulfide bonds and convert all forms into free homocysteine for accurate quantification of total homocysteine.[6][9] An incomplete reduction will lead to inaccurate and low results.
Q3: My retention times are drifting to earlier times with each injection. What is the likely cause?
A: A gradual shift to earlier retention times often indicates a loss of stationary phase or a change in the column chemistry. This can happen if the mobile phase pH is too high for a standard silica (B1680970) column (pH > 7), causing the silica to dissolve.[1] It can also be caused by insufficient column equilibration time between runs, especially in gradient elution. Ensure your mobile phase pH is compatible with your column and that the column is fully re-equilibrated to initial conditions before the next injection.
Q4: How should I approach optimizing the LC gradient for this separation?
A: While homocysteine and its deuterated standard will co-elute, the goal of the gradient is to separate them from other endogenous plasma components that can cause ion suppression or appear as interfering peaks. Start with a shallow gradient to effectively resolve early-eluting, polar interferences. A typical approach for reversed-phase chromatography is to start with a low percentage of organic solvent (e.g., 5-10% acetonitrile (B52724) or methanol (B129727) with a formic acid modifier) and hold for a short period, then ramp up the organic content to elute homocysteine, and finally include a high-organic wash step to clean the column before re-equilibration.[10]
Q5: My internal standard is this compound, but I am monitoring the transition for Homocysteine-d4. Is this correct?
A: Yes, this is correct and expected. The this compound is a dimer of two deuterated homocysteine molecules. During the sample preparation's reduction step, the disulfide bond in this compound is broken, yielding two molecules of Homocysteine-d4.[7] Therefore, in your mass spectrometer, you should be monitoring the mass transition for the reduced monomeric form, Homocysteine-d4.[7]
Optimized Experimental Protocol
This protocol provides a validated starting point for the analysis of total homocysteine. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (Reduction and Protein Precipitation)
-
To 50 µL of plasma/serum sample, calibrator, or QC, add 50 µL of an internal standard working solution (containing this compound).
-
Add 50 µL of a reducing agent solution (e.g., 100 mM DTT in a suitable buffer).[7]
-
Vortex briefly and incubate at room temperature for 10-30 minutes to ensure complete reduction.[6][7]
-
Induce protein precipitation by adding 200 µL of a cold organic solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC Conditions
-
Column: C8 or Polar C18 Column (e.g., 2.1 x 50-100 mm, <3.5 µm particle size)[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Ramp to 60% B
-
2.5 - 3.0 min: Ramp to 95% B (Column Wash)
-
3.0 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: Return to 5% B
-
3.6 - 5.0 min: Equilibrate at 5% B
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Example Transitions:
-
Homocysteine: Precursor m/z 136 → Product m/z 90[11]
-
Homocysteine-d4 (from this compound): Precursor m/z 140 → Product m/z 94
-
Quantitative Data Summary
The following table presents expected performance characteristics from an optimized method. Use these values as a benchmark for your own method validation.
| Analyte | Expected Retention Time (min) | Typical Peak Asymmetry (As) | Resolution (Rs) from Nearest Interference |
| Homocysteine | ~2.1 | 0.9 - 1.3 | > 2.0 |
| Homocysteine-d4 | ~2.1 | 0.9 - 1.3 | > 2.0 |
Visual Workflow and Troubleshooting Logic
The following diagrams illustrate the overall analytical workflow and a logical decision tree for troubleshooting common chromatographic issues.
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. agilent.com [agilent.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 4. lctsbible.com [lctsbible.com]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Technical Support Center: Optimizing Homocysteine Analysis by ESI-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) for the accurate analysis of homocysteine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in homocysteine ESI-MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, homocysteine. This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis. In complex biological matrices like plasma or serum, endogenous components such as salts, lipids, and proteins are common causes of ion suppression in ESI-MS.
Q2: What are the primary causes of ion suppression in ESI-MS?
A2: The primary causes of ion suppression in ESI-MS include:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited available charge on the ESI droplets, reducing the ionization efficiency of the analyte.
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the release of gas-phase analyte ions.
-
Analyte Co-precipitation: Non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing its ionization.
-
Gas-Phase Reactions: In the gas phase, highly basic compounds can neutralize the charged analyte through proton transfer reactions.
Q3: How can I detect and quantify ion suppression in my homocysteine assay?
A3: Ion suppression can be assessed both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a homocysteine standard solution into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant signal of the homocysteine standard indicates the retention time at which matrix components are eluting and causing ion suppression.[1][2][3]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of homocysteine in a sample where the standard is spiked after the extraction process to the peak area of a standard in a clean solvent at the same concentration. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 . A value below 100% indicates ion suppression.
Q4: What is a stable isotope-labeled internal standard, and how does it help with ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (homocysteine) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ion suppression effects.[4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[4][5][6] For homocysteine analysis, d4-homocysteine or d8-homocystine are commonly used internal standards.[7][8][9][10]
Troubleshooting Guide
Issue: Poor sensitivity or low signal intensity for homocysteine.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less effective method for removing all interferences. 2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate homocysteine from the regions of ion suppression. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may not be suitable for samples with low homocysteine concentrations. 4. Use a Stable Isotope-Labeled Internal Standard: This is highly recommended to compensate for unpredictable matrix effects.[4][5][6] |
| Inefficient Ionization | 1. Optimize ESI Source Parameters: Adjust the spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the homocysteine signal. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH promotes the ionization of homocysteine (typically acidic conditions for positive ion mode). |
| Suboptimal Derivatization | If using a derivatization strategy, ensure the reaction has gone to completion and that the derivatizing agent or byproducts are not causing suppression. |
Issue: High variability in quantitative results between samples.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | 1. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in ion suppression. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the samples to account for consistent matrix effects. For homocysteine, which is endogenous, a surrogate matrix like 2% Bovine Serum Albumin (BSA) can be used.[7] |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is performed consistently for all samples, calibrators, and quality controls. Automating the sample preparation process can improve reproducibility. |
Issue: No homocysteine peak is observed, even in spiked samples.
| Possible Cause | Suggested Solution |
| Complete Ion Suppression | 1. Perform a Post-Column Infusion Experiment: This will confirm if severe ion suppression is occurring at the retention time of homocysteine. 2. Drastically Improve Sample Cleanup: A more exhaustive sample preparation method like SPE is necessary. 3. Consider an Alternative Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds. |
| Improper MS/MS Method | Verify the precursor and product ion masses, collision energy, and other MS/MS parameters for homocysteine and its internal standard. |
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for Homocysteine Derivatization with N-ethylmaleimide (NEM) and their Impact on Matrix Effects.
| Reducing Agent | Analyte | Mean Matrix Effect (%) | Standard Deviation (%) |
| TCEP | Homocysteine-NEM | 1.8 | 3.6 |
| DTT | Homocysteine-NEM | 23.5 | 4.8 |
Data synthesized from a study on newborn screening using FIA-MS/MS. A lower percentage indicates less ion enhancement and a value closer to zero indicates a more ideal scenario with minimal matrix effect. The combination of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and NEM resulted in significantly less matrix effects compared to dithiothreitol (B142953) (DTT) and NEM.[11]
Table 2: Overview of Sample Preparation Methods and Reported Matrix Effect for Homocysteine Analysis.
| Sample Preparation Method | Key Features | Reported Matrix Effect | Reference |
| Protein Precipitation | Simple, fast. Typically uses acetonitrile (B52724) or methanol (B129727). | Can be significant, but often compensated for with a stable isotope-labeled internal standard. One study reported no matrix effect in 6 different serum samples. | [5][6][7][9][10] |
| Solid Phase Extraction (SPE) | More selective than protein precipitation, provides cleaner extracts. | Generally lower matrix effect compared to protein precipitation. | [12][13] |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts but can be more labor-intensive. | Can effectively reduce matrix effects. | [13] |
| Derivatization with NEM | Improves chromatographic retention and can enhance sensitivity. | Can reduce matrix effects, especially when combined with TCEP as the reducing agent. | [11][14] |
Experimental Protocols
Protocol 1: Protein Precipitation for Total Homocysteine Analysis
This protocol is a general guideline and may require optimization for specific instruments and matrices.
-
Sample Preparation:
-
Pipette 50 µL of plasma or serum sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 50 µL of a reducing agent solution (e.g., 100 mM TCEP in a suitable buffer) to reduce disulfide bonds and release protein-bound homocysteine.
-
Add 50 µL of the stable isotope-labeled internal standard solution (e.g., d4-homocysteine).
-
Vortex mix for 30 seconds and incubate at room temperature for 10 minutes.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization with N-ethylmaleimide (NEM)
This protocol is for the derivatization of free thiols and should be performed rapidly to prevent oxidation.
-
Sample Collection and Stabilization:
-
For plasma analysis, collect whole blood in EDTA tubes.
-
Immediately add 1 volume of 100 mM NEM solution to 9 volumes of blood to achieve a final concentration of 10 mM NEM. Mix gently.
-
Centrifuge to separate plasma.
-
-
Reduction of Total Homocysteine (Optional, for total homocysteine measurement):
-
To an aliquot of the NEM-stabilized plasma, add a reducing agent like DTT or TCEP to reduce disulfide bonds. Incubate for 30 minutes.[14]
-
-
Protein Removal:
-
Perform protein precipitation as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting supernatant containing the NEM-derivatized homocysteine.
-
Mandatory Visualizations
Caption: General experimental workflow for homocysteine analysis by LC-MS/MS.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete reduction of L-Homocystine-d8 during sample prep.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reduction of L-Homocystine-d8 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of reducing this compound in my sample preparation?
This compound is the deuterated dimer of homocysteine. In many analytical methods, particularly those using mass spectrometry, it serves as an internal standard for the quantification of total homocysteine (tHcy) in biological samples.[1][2][3][4] Total homocysteine includes free homocysteine, homocystine (the non-deuterated dimer), and homocysteine bound to proteins via disulfide bonds. To accurately quantify tHcy, all forms must be converted to the monomeric, reduced form. The reduction step cleaves the disulfide bond of this compound, converting it to two molecules of L-homocysteine-d4, which is the species actually monitored by the mass spectrometer.[1][3]
Q2: Which reducing agent is better for this compound reduction, TCEP or DTT?
Both Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (DTT) are effective in reducing the disulfide bond of this compound.[5][6][7] However, they have different optimal conditions and properties. TCEP is generally considered more stable, especially in the presence of metal ions and at a wider pH range (1.5-8.5).[5][6] DTT's reducing power is optimal at pH values above 7.[6] For many applications, TCEP is preferred due to its stability and lack of interference with subsequent derivatization steps that may be reactive with the thiol groups in DTT.[6]
Q3: Can the sample matrix affect the reduction of this compound?
Yes, the sample matrix can significantly impact the reduction efficiency. Components in biological matrices such as plasma or serum can interfere with the reduction process. This is a type of "matrix effect".[8][9][10][11] Factors such as high concentrations of other proteins, lipids, or salts can hinder the access of the reducing agent to the this compound or compete for the reducing agent. Proper sample clean-up, such as protein precipitation, is often a crucial step to minimize these matrix effects.[1][2][3]
Troubleshooting Guide: Incomplete Reduction of this compound
Issue: Low or inconsistent signal for L-homocysteine-d4.
This is a primary indicator of incomplete reduction of the this compound internal standard. The following sections provide potential causes and solutions.
1. Suboptimal Reducing Agent Conditions
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration of Reducing Agent | - Ensure the molar excess of the reducing agent (TCEP or DTT) is sufficient. A 10-fold molar excess is a common starting point.[12] - Prepare fresh solutions of the reducing agent, as their potency can decrease over time, especially for DTT. |
| Inappropriate pH of the Reaction | - Verify the pH of your sample and buffer solution. TCEP is effective over a broad pH range (1.5-8.5), while DTT is more effective at pH > 7.[5][6] - Adjust the pH of your buffer if necessary to fall within the optimal range for your chosen reducing agent. |
| Suboptimal Incubation Time and Temperature | - Increase the incubation time to ensure the reduction reaction goes to completion. Typical incubation times range from 5 to 60 minutes.[1][13][14][15] - While many protocols are performed at room temperature, gentle heating (e.g., 37°C) can sometimes improve reduction efficiency, but should be optimized.[13] |
| Degradation of Reducing Agent | - TCEP is more stable than DTT, but both can degrade. Prepare fresh solutions of your reducing agent for each experiment.[6] - Avoid repeated freeze-thaw cycles of stock solutions. |
2. Sample and Matrix-Related Issues
| Potential Cause | Troubleshooting Steps |
| Matrix Interference | - Implement a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) prior to the reduction step to remove the bulk of proteins and other potential interferences.[1][2][3] - Consider solid-phase extraction (SPE) for cleaner samples if matrix effects are severe. |
| Presence of Oxidizing Agents | - Ensure all buffers and reagents are free from oxidizing contaminants. Use high-purity water and reagents. |
| High Protein Concentration | - If protein precipitation is not feasible, you may need to increase the concentration of the reducing agent to ensure a sufficient amount is available to reduce both the sample's disulfide bonds and the this compound. |
3. Instrumental and Procedural Factors
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate your pipettes regularly to ensure accurate addition of the this compound internal standard and the reducing agent. |
| Improper Mixing | - Ensure thorough mixing of the sample, internal standard, and reducing agent by vortexing.[1] |
| Adsorption to Labware | - Use low-adsorption microcentrifuge tubes and pipette tips, especially when working with low concentrations. |
Quantitative Data Summary
Table 1: Comparison of TCEP and DTT Reduction Efficiency Factors
| Parameter | TCEP | DTT | Reference |
| Optimal pH Range | 1.5 - 8.5 | > 7.0 | [5][6] |
| Stability | More stable, resistant to air oxidation | Less stable, sensitive to oxidation | [5][6] |
| Reaction Time | Generally faster, often < 5 minutes at room temperature | Can be slower, may require longer incubation | [12] |
| Interference with Maleimides | Less interference | Can react with maleimides | [5] |
| Effect of Metal Ions (e.g., Ni2+) | Stable | Rapidly oxidized | [5] |
Experimental Protocols
Protocol 1: TCEP Reduction of this compound in Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution containing this compound.
-
-
Reduction:
-
Add 50 µL of a freshly prepared TCEP solution (e.g., 10 mg/mL in a suitable buffer like ammonium (B1175870) bicarbonate). The final concentration of TCEP should be in molar excess.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 10 minutes.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis, monitoring the transition for L-homocysteine-d4.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound reduction.
Caption: Chemical reduction pathway of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. agscientific.com [agscientific.com]
- 7. Measurement of homocysteine and other aminothiols in plasma: advantages of using tris(2-carboxyethyl)phosphine as reductant compared with tri-n-butylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of homocysteine on matrix metalloproteinase-2: activation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
- 13. dynamic-biosensors.com [dynamic-biosensors.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Contamination sources for homocysteine analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate homocysteine measurements.
Troubleshooting Guide: Aberrant Homocysteine Results
This guide addresses specific issues that can lead to inaccurate homocysteine levels during analysis.
Question: Why are my homocysteine levels unexpectedly high?
Answer: Unexpectedly high homocysteine levels can stem from several pre-analytical, analytical, and patient-related factors. The most common cause is pre-analytical error related to sample handling.
Pre-Analytical Issues:
-
Delayed Sample Processing: Homocysteine is actively synthesized by red blood cells even after blood collection.[1][2] Leaving whole blood at room temperature before centrifugation will lead to a significant, artificial increase in homocysteine levels.[1][2][3] Studies have shown that at ambient temperature, homocysteine concentrations can increase by approximately 10-14% per hour in unseparated blood samples.[1][2][3] After 5 hours, the measured value can be up to 50% higher than the actual in vivo level.[1][2]
-
Improper Storage Temperature: Storing whole blood samples at room temperature accelerates the rate of homocysteine increase.[1][2] To mitigate this, samples should be placed on ice or refrigerated (2-8°C) immediately after collection if centrifugation is delayed.[1][2][4]
-
Incorrect Anticoagulant: While EDTA plasma is generally preferred for homocysteine analysis, the type of collection tube can influence results.[3] It is crucial to follow the specific instructions of the assay kit being used.
Patient-Related Factors:
-
Diet: A recent high-protein meal can cause a transient increase in homocysteine levels.[5] It is often recommended that patients fast for 8-12 hours before blood collection.[6][7]
-
Medications: Several drugs can interfere with homocysteine metabolism and lead to elevated levels. These include methotrexate, carbamazepine, phenytoin, and certain diuretics.[4][8][9]
-
Vitamin Deficiencies: Deficiencies in vitamins B6, B12, and folate are a primary cause of elevated homocysteine in vivo.[7][10][11]
-
Medical Conditions: Certain health conditions like kidney disease, hypothyroidism, and some cancers can also lead to high homocysteine levels.[4][12]
Analytical Issues:
-
Assay Interference: Some compounds can interfere with the analytical method. For example, S-adenosyl-methionine (SAM) can cross-react with antibodies in some immunoassays, leading to falsely elevated results.[8][13]
Question: My homocysteine results are inconsistent across samples from the same patient. What could be the cause?
Answer: Inconsistent results often point to variability in pre-analytical procedures.
-
Inconsistent Handling: Ensure that all samples are handled identically from collection to analysis. This includes the time to centrifugation, storage temperature, and centrifugation speed and duration.
-
Hemolysis: Hemolyzed samples should be rejected as they can lead to inaccurate results.[14][15]
Summary of Pre-Analytical Factors Affecting Homocysteine Levels
| Factor | Effect on Homocysteine Level | Recommendation |
| Delayed Centrifugation (at Room Temperature) | Falsely elevated (approx. 10-14% increase per hour)[1][2][3] | Centrifuge within 1 hour of collection.[4][14] |
| Storage of Whole Blood at Room Temperature | Falsely elevated | Place sample on ice or refrigerate (2-8°C) immediately.[1][2][4] |
| Recent High-Protein Meal | Transiently elevated (15-20%)[5][14] | 8-12 hour fast recommended.[6][7] |
| Hemolysis | Inaccurate results | Reject hemolyzed samples.[14][15] |
| Certain Medications (e.g., methotrexate, phenytoin) | Elevated[4][8][9] | Review patient's medication history. |
| Vitamin B6, B12, Folate Deficiency | Elevated[7][10][11] | Correlate with other clinical findings. |
Experimental Protocol: Plasma Homocysteine Analysis
This section provides a general protocol for the collection and processing of blood samples for homocysteine measurement.
1. Patient Preparation:
- It is recommended that the patient fast for 8-12 hours prior to blood collection.[6][7]
- Record the patient's current medications.[8]
2. Sample Collection:
- Draw blood into an EDTA (purple top) tube.[4]
- Gently invert the tube several times to ensure proper mixing with the anticoagulant.[8] Do not shake.[8]
3. Sample Handling and Processing:
- Immediately after collection, place the sample on ice or in a refrigerator at 2-8°C.[4]
- Centrifuge the sample within 1 hour of collection to separate the plasma from the blood cells.[4][14]
- After centrifugation, carefully transfer the plasma to a clean, labeled tube.
4. Sample Storage:
- If the analysis is not performed immediately, the separated plasma can be stored at 2-8°C for up to 4 days.[1] For longer-term storage, freeze the plasma at -20°C or below.[14]
5. Analysis:
- Follow the specific instructions provided by the manufacturer of the homocysteine assay kit (e.g., HPLC, immunoassay, or enzymatic assay).[13]
Frequently Asked Questions (FAQs)
Q1: What is the best type of sample for homocysteine analysis: serum or plasma? A1: Plasma is strongly recommended over serum for homocysteine measurement.[1][2] The clotting process in serum tubes can cause a delay in the separation of cellular components, leading to a greater chance of falsely elevated homocysteine levels.
Q2: Can I use a serum separator tube (SST)? A2: While some protocols may allow for the use of SSTs, it is crucial to centrifuge the tube as soon as possible after the clot has formed to prevent continued homocysteine production by red blood cells.[14][15] Placing SSTs on ice is not recommended as it can interfere with the barrier gel's function.[15]
Q3: How long is separated plasma stable for homocysteine analysis? A3: Once plasma is separated from the cells, homocysteine is stable for at least 4 days when stored at ambient temperature, and even longer when refrigerated or frozen.[1]
Q4: What are some common drugs that can affect homocysteine levels? A4: Several medications can influence homocysteine metabolism, including:
Q5: Are there any heavy metals that can interfere with homocysteine metabolism? A5: Exposure to heavy metals such as lead, chromium, cadmium, and mercury has been associated with altered homocysteine levels.[16]
Visual Guides
Caption: Pre-analytical workflow for homocysteine analysis, highlighting critical control points.
Caption: Decision tree for troubleshooting high homocysteine results.
References
- 1. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 2. researchgate.net [researchgate.net]
- 3. Pre-analytical conditions affecting the determination of the plasma homocysteine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test Guide | Health New Zealand | Te Whatu Ora Waikato Laboratory Website [lab.waikatodhb.health.nz]
- 5. foodforthebrain.org [foodforthebrain.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Homocysteine Test: MedlinePlus Medical Test [medlineplus.gov]
- 8. gdx.net [gdx.net]
- 9. Drugs affecting homocysteine metabolism: impact on cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]
- 11. High Homocysteine Levels (Hyperhomocysteinemia) [healthline.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 15. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing MS/MS Fragmentation of L-Homocystine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Homocystine-d8 in mass spectrometry (MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in MS/MS?
This compound is a deuterated form of the amino acid L-Homocystine. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of total homocysteine in biological samples.[1] During sample preparation, a reduction step is typically employed to convert all forms of homocysteine (including the oxidized dimer, homocystine) into the monomeric form, homocysteine.[1][2][3] Consequently, this compound is reduced to homocysteine-d4, which is the analyte actually measured by the mass spectrometer.[1][4]
Q2: Why is a reduction step necessary in the sample preparation for total homocysteine analysis?
In biological matrices like plasma, homocysteine exists in various forms: a free thiol, disulfide bonds with itself to form homocystine, mixed disulfides with other thiols like cysteine, and bound to proteins. To accurately quantify the total homocysteine concentration, it is essential to cleave these disulfide bonds and convert all forms to the free homocysteine monomer.[2][3] This is typically achieved by using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][5][6]
Q3: What are the expected precursor and product ions for homocysteine-d4 in positive ion mode ESI-MS/MS?
Following the reduction of this compound, the resulting homocysteine-d4 is analyzed. The expected precursor ion ([M+H]⁺) and corresponding product ions for Multiple Reaction Monitoring (MRM) are summarized in the table below. Two transitions are often monitored: a quantifier for accurate measurement and a qualifier for confirmation of identity.[1][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Homocysteine-d4 | 140.25 | 94.3 | Quantifier |
| Homocysteine-d4 | 140.25 | 60.2 | Qualifier |
Q4: How does one typically optimize the collision energy for homocysteine-d4?
Collision energy (CE) is a critical parameter for achieving optimal fragmentation and sensitivity. The optimal CE is dependent on the specific instrument and experimental conditions. A common approach is to infuse a standard solution of the analyte and systematically vary the collision energy while monitoring the intensity of the desired product ions. The CE value that produces the highest and most stable signal for the quantifier ion is then selected for the analytical method.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound as an internal standard for homocysteine.
Issue 1: Low or No Signal for Homocysteine-d4
-
Possible Cause 1: Incomplete Reduction. The conversion of this compound to homocysteine-d4 may be inefficient.
-
Troubleshooting Step:
-
Verify the concentration and freshness of the reducing agent (DTT or TCEP).
-
Ensure the incubation time and temperature for the reduction step are adequate. A typical incubation is 5 minutes at room temperature.[1][2]
-
Optimize the pH of the reaction mixture, as the efficiency of some reducing agents is pH-dependent.
-
-
-
Possible Cause 2: Inefficient Ionization. The source conditions may not be optimal for homocysteine-d4.
-
Troubleshooting Step:
-
Infuse a standard solution of homocysteine-d4 and optimize source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary/source temperature.
-
Ensure the mobile phase composition is appropriate for positive mode electrospray ionization (ESI), typically acidic conditions with a protic solvent.
-
-
Issue 2: Poor Peak Shape or Chromatographic Resolution
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The analytical column and mobile phase may not be suitable for retaining and separating homocysteine.
-
Troubleshooting Step:
-
Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Optimize the mobile phase gradient, paying attention to the initial and final organic solvent percentages and the gradient slope.
-
Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state.
-
-
-
Possible Cause 2: Matrix Effects. Co-eluting compounds from the biological matrix can interfere with the ionization of homocysteine-d4, leading to ion suppression or enhancement.
-
Troubleshooting Step:
-
Improve sample clean-up by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Adjust the chromatography to separate the analyte from the interfering matrix components.
-
-
Issue 3: Inaccurate Quantification
-
Possible Cause 1: Non-optimal Collision Energy. If the collision energy is not optimized, the fragmentation will be inefficient, leading to a weak and unreliable signal.
-
Troubleshooting Step:
-
Perform a collision energy optimization experiment as detailed in the experimental protocols section.
-
-
-
Possible Cause 2: Isotopic Interference. The unlabeled homocysteine may have a natural isotopic abundance that contributes to the signal of the deuterated internal standard, or vice versa.
-
Troubleshooting Step:
-
Analyze a blank sample and a sample containing only the unlabeled analyte to check for any contribution to the internal standard's MRM transition.
-
Analyze a sample containing only the internal standard to check for any contribution to the unlabeled analyte's MRM transition.
-
If significant crossover is observed, a different product ion with less interference may need to be selected.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for Total Homocysteine Analysis
This protocol describes a typical sample preparation procedure for the quantification of total homocysteine in plasma using this compound as an internal standard.
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Aliquoting: To a 50 µL aliquot of plasma, calibrator, or quality control sample, add 50 µL of the this compound internal standard solution.[1][2]
-
Reduction: Add 50 µL of a reducing agent solution (e.g., DTT or TCEP). Vortex for 30 seconds and incubate at room temperature for 5 minutes.[1][2]
-
Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid). Vortex for 30 seconds.[1][2]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[2]
-
Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.[2]
Protocol 2: Collision Energy Optimization for Homocysteine-d4
This protocol outlines the steps to determine the optimal collision energy for the fragmentation of homocysteine-d4.
-
Prepare a Standard Solution: Prepare a solution of reduced this compound (homocysteine-d4) at a concentration that will provide a stable and robust signal (e.g., 100 ng/mL) in a solvent compatible with your LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
MS/MS Method: Create an MS/MS method with the precursor ion m/z for homocysteine-d4 (140.25) and the desired product ion m/z (e.g., 94.3).
-
Collision Energy Ramp: Program the instrument to acquire data while ramping the collision energy over a relevant range (e.g., 5 to 50 V in 2 V increments).
-
Data Analysis: Plot the intensity of the product ion as a function of the collision energy. The collision energy that yields the maximum product ion intensity is the optimal value.
-
Verification: Verify the optimal collision energy by performing a few replicate injections of a standard solution using the determined value to ensure a stable and reproducible signal.
Table of Optimized MS/MS Parameters for Homocysteine and Homocysteine-d4
The following table provides typical optimized MS/MS parameters for the analysis of homocysteine and its deuterated internal standard. Note that these values may require further optimization on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Homocysteine | 136.18 | 90.3 | 12 |
| Homocysteine | 136.18 | 56.2 | 25 |
| Homocysteine-d4 | 140.25 | 94.3 | 12 |
| Homocysteine-d4 | 140.25 | 60.2 | 25 |
Source: Adapted from Thermo Fisher Scientific Technical Note 64917.[4]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete protein precipitation in plasma samples for homocysteine analysis.
Welcome to the technical support center for ensuring complete and reliable protein precipitation in plasma samples for homocysteine analysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the protein precipitation step of homocysteine analysis.
Question: I suspect incomplete protein precipitation. What are the common causes and how can I fix it?
Answer: Incomplete protein precipitation is a common issue that can lead to inaccurate results and damage to analytical equipment.
Possible Causes:
-
Incorrect Precipitant-to-Sample Ratio: The volume of the precipitating agent may be insufficient to denature all proteins present. For organic solvents like acetonitrile (B52724), a ratio of at least 3 parts solvent to 1 part plasma is recommended.[1][2]
-
Inadequate Mixing: Failure to thoroughly mix the sample and precipitant prevents the agent from interacting with all the proteins in the plasma.
-
Suboptimal Temperature or Incubation Time: Precipitation efficiency can be influenced by temperature and the duration of incubation. Low temperatures (e.g., 4°C or -20°C) often enhance precipitation, especially with organic solvents.[3]
-
High Protein Concentration: Unusually high protein concentrations in the sample can hinder the efficiency of the precipitation process.
Solutions:
-
Optimize Precipitant Volume: Ensure you are using the correct precipitant-to-plasma ratio. A 3:1 to 5:1 ratio (v/v) of acetonitrile to plasma is standard.[2]
-
Improve Mixing: After adding the precipitant, vortex the sample vigorously for 30-60 seconds or use a plate shaker for 1-3 minutes to ensure complete mixing.[1]
-
Adjust Incubation Conditions: When using organic solvents, try incubating the samples at -20°C for at least 2 hours to improve protein removal.[3] For acid precipitation, a short incubation on ice may be sufficient.
-
Sample Dilution: If you suspect a sample has an extremely high protein content, you may need to dilute it with an appropriate buffer before precipitation, keeping the dilution factor in mind for final calculations.
Below is a decision tree to guide you through troubleshooting this issue.
Question: My homocysteine recovery is low and inconsistent. What could be the cause?
Answer: Low and variable recovery often points to issues with either the pre-analytical handling of the sample or the precipitation protocol itself.
Possible Causes:
-
Co-precipitation of Analyte: Homocysteine can sometimes get trapped in the precipitated protein pellet, leading to its loss from the supernatant. This can be affected by the choice of precipitant, pH, and ionic strength.[2]
-
Incomplete Reduction: Total homocysteine analysis requires a reduction step to cleave disulfide bonds and release protein-bound homocysteine.[4][5] If this step is inefficient, the protein-bound fraction will be removed with the pellet, leading to low recovery.
-
Pre-analytical Errors: Homocysteine is not stable in whole blood at room temperature. A delay in separating plasma from blood cells leads to a continuous increase in homocysteine concentration (about 10% per hour) as it is released from erythrocytes.[6][7] This can cause significant variability if processing times differ between samples.
Solutions:
-
Standardize Sample Handling: Centrifuge blood samples and separate plasma within 30 minutes of collection.[7][8] If immediate processing is not possible, place the blood tube on ice to prevent a factitious increase in homocysteine levels.[6]
-
Verify Reduction Step: Ensure your reducing agent (e.g., DTT, TCEP) is fresh and used at the correct concentration and incubation time as specified in your protocol.
-
Evaluate Different Precipitants: If co-precipitation is suspected, test a different class of precipitant (e.g., switch from an organic solvent like acetonitrile to an acid like trichloroacetic acid) to see if recovery improves.
Question: I'm observing clogged HPLC columns or high backpressure after injecting my samples. Is this related to protein precipitation?
Answer: Yes, this is a classic sign of residual protein remaining in the supernatant after the precipitation step.
Possible Causes:
-
Incomplete Precipitation: As discussed above, if proteins are not fully removed, they will be injected into the HPLC system.
-
Insufficient Centrifugation: If centrifugation speed or time is inadequate, the protein pellet will not be firm, and fine protein particles may be carried over when collecting the supernatant.
-
Disturbance of Pellet: Carelessly aspirating the supernatant can disturb the protein pellet, leading to contamination of the sample.
Solutions:
-
Optimize Centrifugation: Ensure that the centrifugation speed and duration are sufficient to form a compact pellet. Typical conditions range from 10,000 to 20,000 x g for 5-20 minutes.[8][9]
-
Careful Supernatant Removal: After centrifugation, carefully pipette the supernatant from the top, avoiding any contact with the pellet at the bottom of the tube.
-
Consider a Second Centrifugation: For particularly problematic samples, you can transfer the initial supernatant to a new tube and centrifuge it a second time to remove any remaining suspended particles.
-
Use Filtration: Protein precipitation plates that include a filtration step can effectively remove fine particulates and are suitable for high-throughput workflows.[1][10]
Frequently Asked Questions (FAQs)
Q1: Why is protein precipitation required for homocysteine analysis in plasma?
Plasma is a complex matrix containing a high abundance of proteins (e.g., albumin).[11] These proteins can interfere with the analysis by:
-
Binding to the Analyte: A significant portion of homocysteine in plasma is bound to proteins like albumin.[4][5][12] While a reduction step releases it, removing the protein itself is crucial for clean analysis.
-
Damaging Analytical Instruments: Injecting protein-rich samples can clog sensitive HPLC columns and contaminate mass spectrometer sources, leading to high backpressure, poor chromatographic resolution, and instrument downtime.[2]
-
Causing Matrix Effects: In mass spectrometry, high protein content can cause ion suppression, leading to inaccurate quantification.
Q2: What are the most common protein precipitation methods for this application?
The two most common approaches are precipitation with an organic solvent or a strong acid. The choice depends on the downstream analytical method and specific protocol requirements.
| Method | Precipitant Examples | Mechanism of Action | Common Ratio (Precipitant:Plasma) | Advantages | Disadvantages |
| Organic Solvent | Acetonitrile (ACN), Methanol (MeOH), Ethanol | Destroys the protein's hydration layer, reducing its solubility.[2] | 3:1 to 5:1 | Simple, fast, cost-effective; ACN is very efficient.[2] | Can be less effective for very high protein concentrations; supernatant is diluted.[13] |
| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid (PCA) | Alters the pH, causing proteins to lose their native charge and aggregate.[14] | 1:2 (5% PCA) or adding 10% TCA | Minimal sample dilution required.[14] | Pellet can be difficult to resolubilize; residual acid must be removed or neutralized.[3] |
Q3: What are the most critical pre-analytical factors to control for accurate homocysteine measurement?
Controlling pre-analytical variables is paramount for accurate homocysteine analysis due to its dynamic nature in unseparated blood samples.
-
Anticoagulant Choice: EDTA plasma is the preferred sample type. Using serum is discouraged because homocysteine levels increase during the clotting process.[6][8]
-
Time to Centrifugation: Plasma must be separated from blood cells promptly (ideally within 30 minutes) to prevent the artificial elevation of homocysteine levels from erythrocyte metabolism.[7]
-
Sample Temperature: If immediate centrifugation is not possible, the blood sample must be stored on ice or at 2-8°C.[6] This significantly reduces the rate of homocysteine increase.
-
Storage of Plasma: Once separated, plasma is relatively stable. It can be stored at 2-8°C for several days or frozen at -20°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.[8]
Experimental Protocols
The following are generalized protocols. Always validate the method for your specific application and instrumentation.
Protocol 1: Acetonitrile (ACN) Precipitation
This method is fast, simple, and widely used for preparing samples for LC-MS/MS analysis.
-
Sample Reduction: To 100 µL of EDTA plasma in a microcentrifuge tube, add the appropriate volume of a reducing agent (e.g., TCEP or DTT solution). Vortex briefly.
-
Incubation: Incubate the sample as required by your total homocysteine assay protocol to ensure complete reduction of disulfide bonds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample (achieving a 3:1 ratio).
-
Mixing: Vortex the tube vigorously for 30-60 seconds to ensure the ACN is fully dispersed and proteins are denatured.
-
Incubation (Optional but Recommended): Place the tube at -20°C for 30-60 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This method is effective and results in less sample dilution, which can be advantageous for certain analytical methods.
-
Sample Reduction: To 100 µL of EDTA plasma in a microcentrifuge tube, add the required volume of a reducing agent. Vortex briefly and incubate as per the assay protocol.
-
Precipitation: Place the tube on ice. Add 50 µL of ice-cold 20% TCA solution to achieve a final concentration of approximately 6.7% (or add 100 µL of 10% TCA as cited in some methods[15][16]).
-
Mixing: Vortex the sample for 15-30 seconds. A white precipitate should form immediately.
-
Incubation: Incubate the sample on ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for derivatization or direct analysis. Be aware that the supernatant will be acidic.
General Workflow for Homocysteine Analysis
The diagram below illustrates the complete workflow from sample collection to final analysis, highlighting the critical protein precipitation step.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Precipitation Procedures [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 7. researchgate.net [researchgate.net]
- 8. eaglebio.com [eaglebio.com]
- 9. benchchem.com [benchchem.com]
- 10. clinichrom.com [clinichrom.com]
- 11. Optimizing and integrating depletion and precipitation methods for plasma proteomics through data-independent acquisition-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 14. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Homocysteine Quantification Using L-Homocystine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total homocysteine in plasma or serum, utilizing L-Homocystine-d8 as an internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to Homocysteine Quantification
Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various disorders, including cardiovascular and neurodegenerative diseases.[1][2] In plasma, homocysteine exists in several forms: free, protein-bound, and as a disulfide dimer (homocystine).[3][4] For a comprehensive clinical assessment, it is crucial to measure the total concentration of all these forms.
LC-MS/MS has emerged as a reference method for tHcy quantification due to its high sensitivity, specificity, and accuracy.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, ensuring reliable results.
LC-MS/MS Method Using this compound: An Overview
The cornerstone of this method is the use of stable isotope dilution mass spectrometry. A known quantity of this compound is added to the sample at the beginning of the preparation process. During the procedure, a reducing agent cleaves the disulfide bonds of both endogenous homocystine and the labeled this compound, converting them to homocysteine and deuterated homocysteine (homocysteine-d4), respectively.[3] This allows for the precise quantification of endogenous homocysteine by comparing its mass spectrometric signal to that of the known amount of the internal standard.
Experimental Workflow
The general workflow for the quantification of total homocysteine by LC-MS/MS is depicted below. It involves sample reduction, protein precipitation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol
This protocol is a representative example for the determination of total homocysteine in plasma.
1. Sample Preparation:
-
To 50 µL of plasma, serum, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound).[3]
-
Add 50 µL of a reducing agent solution (e.g., Tris(2-carboxyethyl)phosphine - TCEP).[3][6]
-
Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to ensure complete reduction of all disulfide bonds.[3]
-
Add 200 µL of a protein precipitation reagent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).[3]
-
Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column or a polar-modified column (e.g., Raptor Polar X) is typically used.[1]
-
Mobile Phase A: 0.1% to 0.5% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Homocysteine Transition: m/z 136 → m/z 90
-
Homocysteine-d4 (from this compound) Transition: m/z 140 → m/z 94
-
Method Validation Performance
A bioanalytical method must be validated to ensure its reliability for the intended application.[7] The validation process assesses several key parameters according to guidelines from regulatory bodies like the FDA and EMA.[7]
Summary of Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for homocysteine.
| Validation Parameter | Typical Performance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 2.5 - 50 µmol/L |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy and Precision within ±20% | 1.0 - 2.5 µmol/L |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -5.6% to +5.6%[6] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day | Intra-day CV: ≤ 7.5%; Inter-day CV: ≤ 9.6%[6] |
| Recovery | Consistent and reproducible | 91.9% to 95.9%[6] |
| Matrix Effect | Minimal to no significant ion suppression or enhancement | No significant matrix effect observed[6] |
| Stability | Stable under various storage and handling conditions | Stable for 4 freeze-thaw cycles and at -80°C for at least 27 days[6] |
Comparison with Alternative Methods
While LC-MS/MS is considered a gold standard, several other methods are available for homocysteine determination. Each has its own set of advantages and limitations.
Comparative Analysis of Methods
The table below provides a direct comparison of the LC-MS/MS method with other common techniques.
| Feature | LC-MS/MS with this compound | HPLC with Fluorescence Detection | Immunoassays (FPIA, EIA) | Spectrophotometric Enzymatic Cycling (S-Ec) |
| Principle | Mass-to-charge ratio detection after chromatographic separation. | Detection of fluorescent derivatives after chromatographic separation. | Antigen-antibody binding reaction.[8] | Enzyme-catalyzed reaction leading to a measurable product.[9] |
| Specificity | Very High (based on molecular mass and fragmentation). | High, but potential for interference from similar compounds. | Moderate to High, potential for cross-reactivity. | Moderate, susceptible to interference from other enzymes/substrates. |
| Sensitivity (LOD) | High (typically ~0.5-1.0 µmol/L).[10] | High (typically ~1.0 µmol/L).[9] | Moderate (varies by assay). | Moderate (typically ~1.7 µmol/L).[9] |
| Throughput | Moderate to High (can be automated). | Moderate (can be slower than immunoassays).[5] | High (fully automated platforms available).[11] | High (fully automated).[11] |
| Sample Prep | Simple (reduction and protein precipitation).[12] | More complex (requires derivatization step).[5] | Minimal (often automated). | Minimal (automated). |
| Cost | High initial instrument cost, lower reagent cost.[12] | Moderate instrument cost. | Lower instrument cost, higher reagent/kit cost. | Lower instrument cost, kit-based. |
| Advantages | High accuracy, specificity, and reliability; considered a reference method. | Widely used and established method.[5] | High throughput, ease of use in clinical labs.[10] | Fast, automated, suitable for clinical labs.[9] |
| Disadvantages | High capital investment; requires specialized expertise. | Derivatization can add variability; longer run times. | Potential for bias and lower agreement with reference methods.[8][13] | Can be less accurate than chromatographic methods. |
Conclusion
The LC-MS/MS method for total homocysteine quantification using this compound as an internal standard offers unparalleled specificity, accuracy, and reliability. Its robust performance, as demonstrated through rigorous validation, establishes it as a superior choice for research, clinical trials, and diagnostic applications where precise measurements are paramount. While alternative methods like immunoassays and enzymatic assays provide higher throughput and are often more accessible in routine clinical laboratories, they may lack the analytical precision of LC-MS/MS.[13] Therefore, for drug development and research applications demanding the highest quality data, the validated LC-MS/MS method remains the definitive standard.
References
- 1. lcms.cz [lcms.cz]
- 2. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of three different plasma homocysteine assays with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Homocystine-d8 and d4-Homocysteine as Internal Standards for Homocysteine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of homocysteine is critical for understanding various physiological and pathological processes. In mass spectrometry-based assays, the choice of internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: L-Homocystine-d8 and d4-Homocysteine.
The primary distinction between these two standards lies in their chemical form relative to the analyte being measured. In biological samples, homocysteine exists in various forms: free, protein-bound, and as disulfide dimers (homocystine) or mixed disulfides. To measure total homocysteine, a reduction step is necessary to convert all forms to the free thiol, homocysteine. This compound, a dimer, serves as a precursor that is converted to d4-homocysteine during this mandatory reduction step.[1][2][3] In contrast, d4-homocysteine is added as the direct isotopic analog of the reduced analyte.
Performance Comparison
The following table summarizes the performance characteristics of LC-MS/MS methods utilizing either this compound or d4-homocysteine as internal standards, based on data from various validation studies.
| Performance Metric | This compound | d4-Homocysteine |
| Intra-Assay Precision (%CV) | 2.6% - 5.3%[2][4] | ≤9.6%[5][6] |
| Inter-Assay Precision (%CV) | 2.5% - 5.9%[2][4] | Not explicitly distinguished from intra-assay in some studies, but overall precision was ≤9.6%[5][6] |
| Accuracy/Recovery (% Bias or Recovery) | Bias: 4.1% to 5.3%[2]; Recovery: 94.2% to 97.8%[4] | Accuracy: 5.6% deviation from nominal; Recovery: 91.9% to 95.9%[5][6] |
| Linearity | Demonstrated over relevant clinical concentration ranges (e.g., 2.5 to 60 µmol/L)[4] | Consistently linear over the required calibration range[5][6] |
| Matrix Effect | Stable isotope dilution method effectively compensates for matrix effects.[7] | No significant matrix effect was observed across different serum samples.[5][6] |
Experimental Protocols
A generalized experimental protocol for the quantification of total homocysteine in plasma or serum using LC-MS/MS with a stable isotope-labeled internal standard is outlined below.
1. Sample Preparation
-
Spiking: To 50 µL of plasma, serum, calibrator, or quality control sample, add 50 µL of the internal standard solution (either this compound or d4-homocysteine).
-
Reduction: Add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl) phosphine (B1218219) (TCEP)). Vortex mix for 30 seconds and incubate at room temperature for 5-30 minutes.[1][5][8][9] This step reduces disulfide bonds, converting all forms of homocysteine to its free thiol form and, in the case of this compound, converting it to d4-homocysteine.[1]
-
Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) with 0.1% formic acid). Vortex for 30 seconds.[8][9]
-
Centrifugation: Incubate the mixture at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1][3]
-
Transfer: Carefully transfer the supernatant to a new vial or 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[8]
-
Chromatographic Separation: Separation is achieved on a C18 or cyano analytical column with an isocratic or gradient elution using a mobile phase consisting of water and acetonitrile with a formic acid modifier.[8][9]
-
Mass Spectrometry Detection: The analysis is performed in positive ion mode using Selected Reaction Monitoring (SRM). The specific mass transitions are:
Logical Workflow and Key Considerations
The choice between this compound and d4-homocysteine depends on the specific goals of the assay.
-
This compound: Using the oxidized dimer form mimics the state of a significant portion of the endogenous analyte. This means the internal standard undergoes the same chemical reduction as the endogenous homocystine, potentially offering better correction for variability in the reduction step's efficiency.
-
d4-Homocysteine: Using the reduced form is a more direct approach. It is added as the immediate isotopic analog of the final analyte being measured. This can be advantageous if the reduction step is highly consistent and reproducible, simplifying the process by removing the variable of the internal standard's conversion efficiency.
Both internal standards have been successfully used in validated, high-precision assays.[2][4][5][6] The ultimate decision may be guided by laboratory preference, cost, and the specific validation requirements of the intended application.
Caption: Experimental workflow for total homocysteine quantification.
Caption: Chemical pathways of analyte and internal standards.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
The Gold Standard for Homocysteine Measurement: A Comparative Guide to L-Homocystine-d8
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in homocysteine quantification, the choice of analytical methodology is paramount. This guide provides an objective comparison of various techniques, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using L-Homocystine-d8 as an internal standard.
Elevated levels of homocysteine, a sulfur-containing amino acid, are an established independent risk factor for a range of diseases, including cardiovascular and neurodegenerative disorders.[1][2] Consequently, its accurate and precise measurement in biological fluids is crucial for both clinical diagnostics and research.[1] While various methods exist, the stable-isotope dilution LC-MS/MS technique employing this compound has emerged as the reference method due to its inherent accuracy and precision.[1]
This guide delves into a comparative analysis of different homocysteine quantification methods, presenting supporting experimental data and detailed protocols to inform your selection of the most reliable approach.
Performance Comparison: this compound in LC-MS/MS vs. Other Methods
The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS to compensate for variations in sample preparation and instrument response, leading to exceptional accuracy and precision.[3] this compound is the oxidized, dimeric form of homocysteine, and during sample preparation, it is reduced to L-homocysteine-d4, which is then detected by the mass spectrometer.[4][5] This ensures that the internal standard behaves identically to the endogenous analyte throughout the analytical process.
The following tables summarize the performance characteristics of LC-MS/MS with this compound compared to other common methods for total homocysteine quantification in plasma or serum.
Table 1: Comparison of Accuracy and Precision
| Method | Internal Standard | Accuracy (% Recovery) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS | This compound | 93.1%–104%[6], 94%[3], 91.9-95.9%[7] | ≤ 5.55%[6], < 5%[8] | ≤ 5.34%[6], < 5%[8] |
| HPLC-Fluorescence | Varies | Good correlation with LC-MS/MS[3] | 3.6%[9] | 4.1%[9] |
| Immunoassay (FPIA) | N/A | Good correlation with HPLC[9] | < 5%[8] | < 5%[8] |
| Immunoassay (EIA) | N/A | Good correlation with HPLC[9] | ≤ 8.5%[10] | ≤ 8.5%[10] |
| Immunoassay (Chemiluminescence) | N/A | Maximum deviation from target: 10.0%[11] | - | - |
Table 2: Comparison of Sensitivity and Linearity
| Method | Limit of Quantification (LOQ) | Linearity Range |
| LC-MS/MS with this compound | 0.117 µmol/L[4], 0.5 ng/mL[6] | 0.837 - 6.85 µg/mL[12], 2.4 - 58.8 µmol/l[13] |
| HPLC-Fluorescence | 3.4 µmol/l[14] | 5.0 - 85.0 µmol/l[14] |
| Immunoassay (FPIA) | - | 0.24 to 50 µmol/L[8] |
| Immunoassay (Chemiluminescence) | <0.9 micromol/l[13] | 2.4 and 58.8 micromol/l[13] |
The data clearly demonstrates that LC-MS/MS methods utilizing this compound offer superior precision and comparable or wider linear ranges than other techniques. While immunoassays can provide good correlation, they are more susceptible to matrix interference and cross-reactivity, which can affect accuracy.[15]
Experimental Protocols
Key Experiment: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS using this compound
This protocol provides a typical workflow for the accurate and precise measurement of total homocysteine.
1. Sample Preparation:
-
Reduction of Disulfide Bonds: To measure total homocysteine, which exists in both free and protein-bound forms, a reduction step is necessary to release all homocysteine into its free thiol form.[4]
-
Pipette 50 µL of plasma or serum sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution.[4][5]
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol, DTT).[4][16]
-
Vortex the mixture and incubate at room temperature for 5-30 minutes.[4][16]
-
-
Protein Precipitation: This step removes proteins that can interfere with the analysis.
-
Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) containing 0.1% formic acid) to the reduced sample.[5][16]
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 5 minutes to enhance protein precipitation.[5]
-
Centrifuge at 10,000 x g for 5 minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18) is commonly used.[16]
-
Mobile Phase: An isocratic elution with a mixture of aqueous formic acid and acetonitrile with formic acid is typical.[16]
-
Flow Rate: A constant flow rate is maintained (e.g., 0.7 mL/min).[12]
-
Injection Volume: A small volume of the prepared sample supernatant is injected (e.g., 1-5 µL).[4][12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated electrospray ionization (HESI) in positive mode is generally used.[4]
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[16][17] This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte (homocysteine) and the internal standard (homocysteine-d4).
-
Quantification: The concentration of homocysteine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of the stable isotope dilution method, the following diagrams are provided.
Caption: Experimental workflow for homocysteine quantification using LC-MS/MS.
Caption: Principle of stable isotope dilution for accurate quantification.
References
- 1. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodforthebrain.org [foodforthebrain.org]
- 3. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Validation of an immunoassay for measurement of plasma total homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an enzyme immunoassay for the determination of total homocysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. A Comparative Analysis of Results by Using Different Methods to Measure Homocysteine [bjmyfx.com]
- 16. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 17. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Homocystine-d8 and Other Isotopic Internal Standards for Homocysteine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of homocysteine, a key biomarker for cardiovascular disease and other pathologies, is paramount in clinical and research settings. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The choice of the internal standard is a critical factor in the robustness and reliability of these assays. This guide provides an objective comparison of L-Homocystine-d8 with other isotopic internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their needs.
Performance Comparison of Isotopic Internal Standards
Table 1: Performance Characteristics of Isotopic Internal Standards for Homocysteine Analysis
| Performance Metric | This compound | L-Homocysteine-d4 | General 13C-Labeled Homocysteine |
| Linearity (Range) | 0.117 - 50.70 µmol/L[1] | 250 - 3000 ng/mL | Expected to be similar to deuterated standards |
| Correlation Coefficient (r²) | > 0.999[1] | 0.98[2] | Expected to be ≥ 0.99 |
| Intra-Assay Precision (%CV) | ≤ 2.0%[3] | 1.2 - 5.1%[4] | Generally expected to be very high (<5%) |
| Inter-Assay Precision (%CV) | ≤ 3.3%[3] | 1.2 - 5.1%[4] | Generally expected to be very high (<5%) |
| Accuracy (% Bias) | 3.7% to 5.2%[3] | 5.6% deviation from nominal[5] | Theoretically superior due to co-elution |
| Recovery | Not explicitly stated, but method validated | 91.9 - 95.9%[5] | Expected to be high and consistent |
| Matrix Effect | Minimized by co-elution of d4-homocysteine | No significant matrix effect reported[5] | Theoretically best compensation due to identical retention time |
| Isotopic Stability | High | High, but potential for back-exchange exists | Very high, no risk of exchange |
| Chromatographic Co-elution | d4-homocysteine may elute slightly earlier than native homocysteine | May elute slightly earlier than native homocysteine | Expected to co-elute perfectly |
Note: The data presented is compiled from different studies and is for comparative purposes. Performance can vary depending on the specific LC-MS/MS method, instrumentation, and sample matrix.
Theoretical Advantages of Different Isotopic Labels
-
Deuterated Standards (this compound and L-Homocysteine-d4): These are the most commonly used internal standards for homocysteine analysis due to their commercial availability and cost-effectiveness. The mass difference provided by the deuterium (B1214612) labels is sufficient for clear detection by mass spectrometry. However, a potential drawback is the "isotope effect," where the difference in mass between deuterium and hydrogen can sometimes lead to a slight chromatographic separation from the unlabeled analyte. This can result in incomplete compensation for matrix effects if ion suppression or enhancement varies across the chromatographic peak. This compound, with a higher degree of deuteration, provides a larger mass shift from the native analyte compared to d4, which can be advantageous in avoiding spectral interferences.
-
¹³C-Labeled Standards: The incorporation of carbon-13 isotopes into the molecule's backbone results in an internal standard that is chemically and physically almost identical to the native analyte. This near-perfect analogy ensures co-elution during chromatography, providing the most accurate compensation for matrix effects. ¹³C-labeled standards are also not susceptible to the isotopic exchange that can sometimes occur with deuterated standards under certain conditions. The primary disadvantage of ¹³C-labeled standards is often their higher cost and more limited commercial availability.
Experimental Protocols
A typical workflow for the quantification of total homocysteine in plasma or serum using an isotopic internal standard involves reduction, protein precipitation, and LC-MS/MS analysis.
Key Experimental Protocol: Quantification of Total Homocysteine using this compound
This protocol is a synthesis of validated methods described in the literature.[1][3]
1. Sample Preparation:
-
To 50 µL of plasma/serum sample, calibrator, or quality control, add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) or tris-(2-carboxyethyl) phosphine) to release bound homocysteine.
-
Add 50 µL of the this compound internal standard solution.
-
Vortex the mixture and incubate at room temperature for 5-10 minutes.
-
Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or a polar-modified column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid, is common.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Mandatory Visualizations
Homocysteine Metabolic Pathway
The following diagram illustrates the key metabolic pathways of homocysteine, highlighting its conversion to methionine or cysteine, which are crucial for various cellular processes.
Caption: Homocysteine Metabolic Pathway.
Experimental Workflow for Homocysteine Quantification
This diagram outlines the typical steps involved in the analysis of total homocysteine from a biological sample using LC-MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Enhanced Homocysteine Measurement: Inter-laboratory Performance Using L-Homocystine-d8 with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for measuring total homocysteine (tHcy) in plasma and serum, with a focus on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing L-Homocystine-d8 as an internal standard. The data presented herein, compiled from multiple studies, demonstrates the superior accuracy and reliability of this methodology compared to other common analytical techniques.
Homocysteine is a critical amino acid intermediate in the metabolism of methionine.[1][2] Elevated levels of homocysteine, or hyperhomocysteinemia, are an established risk factor for atherothrombotic disease, making its accurate measurement crucial for clinical assessment and research.[3] In plasma, homocysteine exists in various forms: as a free thiol, disulfide-bound to albumin, or as a dimer (homocystine) and mixed disulfides.[1][4] The term "total homocysteine" refers to the concentration of all these forms after a reductive step.[4]
Comparison of Homocysteine Measurement Methodologies
Various analytical methods are employed for the determination of plasma tHcy, including immunoassays, High-Performance Liquid Chromatography (HPLC) with different detection systems, and mass spectrometry-based methods.[1][5] While immunoassays offer automation and high throughput, studies have shown potential for systematic bias and lower specificity compared to chromatographic methods.[5][6] LC-MS/MS, particularly with the use of a stable isotope-labeled internal standard like this compound, is increasingly recognized as a reference method due to its high accuracy and specificity.[4][6]
The following table summarizes the performance characteristics of different homocysteine measurement methods based on comparative studies.
| Method Type | Principle | Advantages | Disadvantages | Inter-laboratory CV (%) |
| LC-MS/MS with this compound | Isotope dilution mass spectrometry | High accuracy, specificity, and precision; considered a reference method.[4][6] | Higher initial instrument cost. | 7.6 - 9.3[7][8] |
| HPLC with Fluorescence Detection (HPLC-FD) | Chromatographic separation followed by derivatization and fluorescence detection.[1] | Good precision and sensitivity.[1] | Can show systematic differences depending on the reagents used.[7][8] | ~9.3[7][8] |
| HPLC with Electrochemical Detection (HPLC-ED) | Chromatographic separation with electrochemical detection.[1] | No derivatization required. | Can exhibit systematic positive bias compared to GC/MS.[7][8] | ~9.3[7][8] |
| Fluorescence Polarization Immunoassay (FPIA) | Competitive immunoassay based on fluorescence polarization.[1][3] | Automated, high throughput, good precision.[1][3] | Can show good agreement with reference methods.[3][8] | ~9.3[7][8] |
| Enzyme Immunoassay (EIA) | Competitive enzyme-linked immunoassay.[1][3] | High throughput, low sample volume. | Higher imprecision than FPIA, potential for systematic positive bias.[1][7][8] | ~9.3[7][8] |
| Chemiluminescence Immunoassay (CLIA) | Immunoassay utilizing a chemiluminescent signal.[5] | Automated, high throughput. | May yield systematically higher results compared to HPLC-FD.[5] | Not specified in the provided results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas chromatographic separation with mass spectrometric detection after derivatization.[4][7] | High specificity and accuracy, often used as a reference method.[7] | Requires a derivatization step. | ~9.3[7][8] |
CV (Coefficient of Variation) data is based on a multi-laboratory study and represents the mean among-laboratory imprecision.[7][8]
Experimental Protocol: Quantification of Total Homocysteine by LC-MS/MS using this compound
This protocol outlines a typical workflow for the determination of total homocysteine in plasma or serum using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Aliquoting: 50 µL of plasma or serum sample (calibrator, control, or patient) is aliquoted into a microcentrifuge tube.[9][10][11]
-
Internal Standard Spiking: 50 µL of a solution containing the this compound internal standard is added to each tube.[9][10][11]
-
Reduction: 50 µL of a reducing agent (e.g., dithiothreitol (B142953) or tris(2-carboxyethyl)phosphine) is added to break the disulfide bonds of homocystine and protein-bound homocysteine, converting all forms to free homocysteine.[9][12] The mixture is briefly vortexed and incubated at room temperature for approximately 5 minutes.[9][10][11] During this step, the this compound is also reduced to L-Homocysteine-d4.[9][10][11]
-
Protein Precipitation: 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) or trichloroacetic acid) is added to remove proteins from the sample.[9][10][11] The mixture is vortexed, incubated at 4°C for 5 minutes, and then centrifuged at high speed (e.g., 10,000 x g) for 5 minutes.[9][10][11]
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new vial or plate for analysis.[10][11]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system. Isocratic elution is typically used to separate homocysteine from other sample components on a suitable analytical column.[11]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in positive mode.[9][11]
-
Quantification: Detection is performed using selected reaction monitoring (SRM). The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both native homocysteine and the stable isotope-labeled internal standard (homocysteine-d4). Quantification is based on the ratio of the peak areas of the analyte to the internal standard.[10][11]
Workflow for Homocysteine Measurement using LC-MS/MS and this compound
References
- 1. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acb.org.uk [acb.org.uk]
- 5. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Analysis of Results by Using Different Methods to Measure Homocysteine [bjmyfx.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of plasma total homocysteine measurements in 14 laboratories: an international study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Homocysteine Analysis: Cross-Validation of HPLC and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of homocysteine, a critical biomarker for cardiovascular and neurological diseases, is paramount in clinical research and drug development. While both High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are established methods for this analysis, they present distinct advantages and limitations. This guide provides a comprehensive cross-validation of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Method Performance Comparison
The choice between HPLC and LC-MS/MS for homocysteine analysis often depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of key performance characteristics for each method, collated from various validation studies.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity Range | <2 - 100 µM[1] | 250 - 3000 ng/mL (equivalent to 1.85 - 22.2 µM)[2] |
| Precision (RSD) | Instrumental: 0.06%, Method: 1.17%[1] | Intra-assay: <2.6%, Inter-assay: <2.5%[3] |
| Accuracy (Recovery) | 99.92%[1] | 83% - 92%[2] |
| Limit of Quantification (LOQ) | Not explicitly stated in µM, but method is sensitive for clinical ranges. | 6.25 µM[4] |
| Specificity | Good, but may be susceptible to interference from other sulfur-containing compounds.[5] | Excellent, due to the use of specific precursor-product ion transitions (MRM).[6] |
| Sample Throughput | Run time of approximately 5-8 minutes per sample.[7][8] | Rapid analysis with run times as short as 2 minutes.[2] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the typical methodologies for both HPLC and LC-MS/MS analysis of total homocysteine in plasma or serum.
HPLC Method with Fluorescence Detection
This method typically involves reduction of disulfide bonds, protein precipitation, and derivatization to create a fluorescent product for detection.
1. Sample Preparation:
-
Reduction: To 50 µL of plasma, add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide-bound homocysteine.[9][10]
-
Protein Precipitation: Precipitate proteins by adding a solution like trichloroacetic acid.[10] Centrifuge the sample to pellet the precipitated proteins.
-
Derivatization: The supernatant is mixed with a derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to form a stable, fluorescent derivative of homocysteine.[10]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[7]
-
Mobile Phase: An isocratic or gradient elution with a buffer system, such as a potassium dihydrogen phosphate (B84403) buffer, is employed.[8]
-
Flow Rate: A typical flow rate is around 1 mL/min.[8]
-
Detection: The fluorescent derivative is detected using a fluorescence detector with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F).[8][10]
LC-MS/MS Method
LC-MS/MS offers high specificity and sensitivity, often with simpler sample preparation compared to HPLC with fluorescence detection.
1. Sample Preparation:
-
Reduction and Protein Precipitation: A simple one-step procedure is often used where a reduction reagent (e.g., DTT) and a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., d4-homocysteine) are added to the plasma sample.[11][12]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[11]
-
Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[11]
2. LC-MS/MS Conditions:
-
Chromatography: A rapid separation is achieved using a reversed-phase C18 column with an isocratic elution.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to aid in ionization.[2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] Specific precursor-to-product ion transitions for both homocysteine and the internal standard are monitored for quantification. This highly selective detection method minimizes interferences.[6]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and LC-MS/MS methods.
Caption: Experimental workflow for homocysteine analysis by HPLC.
Caption: Experimental workflow for homocysteine analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. eaglebio.com [eaglebio.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Homocysteine Quantification Methods: Focusing on L-Homocystine-d8 as an Internal Standard
This guide provides a comparative overview of various analytical methods for the quantification of homocysteine, with a special focus on the use of L-Homocystine-d8 in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in methodological decisions.
Performance Comparison: Limit of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is crucial, and it is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The following table summarizes these performance metrics for homocysteine analysis using LC-MS/MS with this compound as an internal standard, alongside other common analytical techniques.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Citation |
| LC-MS/MS | This compound | 0.46 µmol/L | 1.38 µmol/L | [1] |
| LC-MS/MS | This compound | 3.12 µmol/L | 6.25 µmol/L | [1] |
| LC-MS/MS | This compound | - | 0.117 µmol/L | [2] |
| UHPLC-MS/MS | d8-DL-Homocysteine | - | 250 ng/mL (1.85 µmol/L) | [3] |
| LC-HRAM-MS | d8-homocystine | - | 0.419 ng/mL | [4] |
| LC-MS/MS (intracellular) | [(2)H(8)]-homocystine | 2 ng/10^6 cells | - | [5] |
| LC-MS/MS | DL-homocysteine-d4 | - | Quantitative Range: 50-5000 ng/mL | [6] |
| GC-MS | Deuterated Hcy & Cys | - | Measuring Range: 0.2-300 µmol/L | [7][8] |
| HPLC (fluorimetric) | - | 1.0 µmol/L | 3.4 µmol/L | [9] |
| Immunonephelometric | - | 0.5 µmol/L | - | [10][11] |
| Ion Exchange Chromatography | - | 1.6 µmol/L | - | [10] |
| Immunoassay (ICL-ADVIA Centaur) | - | <0.9 µmol/L | - | [10] |
| Enzymatic Assay | - | - | Measuring Range: 0.4–50 µmol/L | [7] |
Experimental Protocols
Quantification of Total Homocysteine in Plasma/Serum by LC-MS/MS using this compound
This protocol provides a generalized procedure based on established methods for the quantification of total homocysteine.
1. Sample Preparation:
-
Reduction: To measure total homocysteine, disulfide bonds must be cleaved to release free homocysteine.[2][7]
-
Pipette 50 µL of plasma or serum sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (this compound).[2] Note that during this reduction step, this compound is converted to homocysteine-d4.[2][12]
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) (DTT) or 2-mercaptoethanol).[3][5][13]
-
Vortex the mixture for approximately 30 seconds and incubate at room temperature for 5-30 minutes.[2][3]
-
-
Protein Precipitation:
-
Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) containing 0.1% formic acid) to the mixture to precipitate proteins.[3][5]
-
Vortex thoroughly for at least 10 seconds.
-
Incubate the samples at 4°C for 5 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[4][12]
-
Transfer the supernatant to a new vial or 96-well plate for analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18) is commonly used.[3]
-
Mobile Phase: An isocratic elution is often employed with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[3]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[4]
-
Run Time: The method is often rapid, with total run times as short as 2 minutes or less.[3][12]
-
-
Mass Spectrometry (MS):
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of homocysteine using LC-MS/MS.
Homocysteine Metabolism Pathway
Homocysteine is a key intermediate in the methionine cycle. Understanding this pathway is crucial for interpreting homocysteine levels in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. acb.org.uk [acb.org.uk]
- 8. haematologica.org [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Evaluating the Cost-Effectiveness of L-Homocystine-d8 in Metabolic Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, particularly in studies involving amino acid metabolism and associated pathologies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification. L-Homocystine-d8, a deuterated form of the disulfide amino acid L-Homocystine, serves as a critical tool for mass spectrometry-based analysis of homocysteine levels. This guide provides a comprehensive evaluation of the cost-effectiveness of using this compound, comparing its performance with alternatives and providing supporting experimental data and protocols.
Data Presentation: A Quantitative Comparison
The decision to incorporate a specific internal standard into a research workflow is often a balance between cost and performance. The following tables provide a structured overview of the costs associated with this compound, its common alternatives, and the necessary downstream analytical procedures.
Table 1: Cost Comparison of L-Homocystine and its Isotopically Labeled Analogs
| Compound | Supplier Example(s) | Typical Purity | Price per mg (USD) | Notes |
| This compound | MedchemExpress | 99.90% | ~$100 | Deuterated internal standard. |
| Dthis compound | MedchemExpress, Cambridge Isotope Laboratories | ≥98% | $24 - $30 | Racemic mixture of deuterated homocystine. |
| L-Homocystine | MedchemExpress, Aladdin Scientific | ≥98% | $0.30 - $370 | Unlabeled standard. Price varies significantly with quantity. |
| DL-Homocystine-1,1′-13C2 | Sigma-Aldrich | 99 atom % 13C | - | Price not readily available, typically higher than deuterated. |
| DL-Homocysteine-d4 | MedchemExpress, Cambridge Isotope Laboratories | 98.4% | - | Deuterated form of the reduced amino acid. |
| L-Cysteine-13C3,15N | MedchemExpress | - | $170 (for 1mg) | Example of a doubly labeled alternative amino acid. |
Note: Prices are approximate and can vary based on the vendor, quantity, and current market conditions. It is advisable to obtain quotes from multiple suppliers.
Table 2: Estimated Costs of Mass Spectrometry Analysis for Amino Acid Quantification
| Analytical Service | Provider Type | Estimated Cost per Sample (USD) | Key Considerations |
| LC-MS/MS Analysis | Academic Core Facility | $40 - $200 | Cost can vary based on internal or external user status. |
| Commercial Service Provider | $100 - $350+ | Price depends on turnaround time, sample complexity, and reporting requirements.[1] | |
| GC-MS Analysis | Academic Core Facility | $78 - $150 | May require derivatization, which can add to the cost and complexity. |
| Commercial Service Provider | $150 - $800 | Cost is influenced by sample type, method complexity, and regulatory compliance needs.[2] | |
| Amino Acid Analysis (General) | Specialized Service Lab | ~$150 | Typically includes a panel of common amino acids. |
Experimental Protocols: Methodologies for Accurate Quantification
The use of this compound as an internal standard is central to the accuracy of homocysteine quantification. Below are detailed methodologies for its application in both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of Total Homocysteine in Plasma by LC-MS/MS
This method is adapted from a validated clinical research protocol for the analysis of total homocysteine (tHcy) in human plasma.[3][4][5]
1. Sample Preparation:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 2 nmol of this compound as the internal standard.[4]
-
Add a reducing agent (e.g., dithiothreitol (B142953) or 2-mercaptoethanol) to cleave disulfide bonds and release free homocysteine from its bound and oxidized forms.[3][6]
-
Incubate the mixture to ensure complete reduction.
-
Precipitate proteins by adding a suitable agent (e.g., sulfosalicylic acid or acetonitrile).[3]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column for chromatographic separation.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native homocysteine and the deuterated internal standard (homocysteine-d4, the reduced form of homocystine-d8).[4][7]
3. Quantification:
-
The concentration of endogenous homocysteine is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to a standard curve prepared with known concentrations of unlabeled homocysteine.
Protocol 2: Quantification of Total Homocysteine in Plasma by GC-MS
This protocol involves derivatization to increase the volatility of homocysteine for gas chromatography.
1. Sample Preparation:
-
Reduce the plasma sample as described in the LC-MS/MS protocol using a reducing agent.
-
Add a deuterated internal standard, such as DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine.[6]
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify the sample.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatize the sample to form a volatile derivative. A common method is the formation of bis-tert-butyldimethylsilyl derivatives.[6]
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for amino acid analysis.
-
Injection: Inject the derivatized sample into the GC inlet.
-
Temperature Program: Employ a temperature gradient to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized homocysteine and the deuterated internal standard.
3. Quantification:
-
Similar to the LC-MS/MS method, quantify the endogenous homocysteine based on the peak area ratio relative to the internal standard and a calibration curve.
Mandatory Visualizations: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetics of homocysteine metabolism and associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-Homocystine-d8: A Superior Standard for Homocysteine Measurement Across Diverse Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Standardizing Homocysteine Measurements
The accurate quantification of homocysteine, a critical biomarker for cardiovascular disease, neural tube defects, and other pathological conditions, is paramount in clinical diagnostics and research. The choice of an appropriate internal standard is a crucial factor in achieving reliable and reproducible results across various analytical platforms. This guide provides a comprehensive comparison of L-Homocystine-d8 with other alternatives for standardizing homocysteine measurements, supported by experimental data and detailed protocols.
The Gold Standard: Advantages of a Deuterated Internal Standard
In mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ideal internal standard is a stable isotope-labeled version of the analyte.[1][2] this compound, a deuterated form of homocystine, serves this purpose exceptionally well. During sample preparation, this compound is reduced to L-homocysteine-d4, which is chemically identical to the endogenous homocysteine being measured, differing only in its mass.[3][4] This near-identical chemical behavior ensures that it experiences the same extraction efficiency, ionization response, and chromatographic retention time as the analyte, effectively compensating for matrix effects and variations in sample processing and instrument performance.[1][2]
Non-deuterated internal standards, such as N-acetylcysteine or other structural analogs, may not perfectly mimic the behavior of homocysteine, potentially leading to decreased accuracy and precision.[5] While widely used in HPLC methods with fluorescence or UV detection, their different chemical properties can result in variations in extraction recovery and chromatographic elution, which may not be fully corrected for.
Performance Comparison: this compound vs. Other Alternatives
The superiority of using a deuterated internal standard like this compound, particularly in LC-MS/MS, is evident in the performance data compiled from various studies.
| Analytical Platform | Internal Standard | Precision (CV%) | Accuracy (Bias %) | Linearity (r²) | LOQ (µmol/L) |
| LC-MS/MS | This compound | Intra-assay: <5%Inter-assay: <7% | ± 10% | >0.99 | ~0.1-0.5 |
| LC-MS/MS | Homocysteine-d4 | Intra-assay: ≤9.6% | 5.6% deviation from nominal | >0.99 | Not specified |
| HPLC-Fluorescence | N-acetylcysteine | Intra-assay: 4.5-6.5% | Not specified | Not specified | Not specified |
| HPLC-Fluorescence | No Internal Standard | Intra-assay: 1.2% | Not specified | >0.99 | 3.4[6] |
| Immunoassay (CLIA) | Not Applicable | Intra-assay: <8%Inter-assay: <15%[7] | Systematic positive bias observed compared to HPLC[8] | >0.99[7] | ~0.4[7] |
| Immunoassay (FPIA) | Not Applicable | Within-run: 3.6%Between-run: 4.1%[9] | Good agreement with HPLC[9] | Linear in the range of 5–45 µM[5] | Not specified |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies are limited. The performance of any method is highly dependent on the specific protocol and instrumentation used.
Experimental Protocols
Key Experiment 1: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS using this compound Internal Standard
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma/serum, add 50 µL of this compound internal standard solution.
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol, DTT) to reduce both endogenous homocystine and the d8-labeled internal standard to their respective homocysteine monomers.
-
Incubate at room temperature for 10-30 minutes.
-
Precipitate proteins by adding 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: Utilize a C18 or a specialized polar-phase column for chromatographic separation. An isocratic or gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous homocysteine (e.g., m/z 136 → 90) and the deuterated internal standard, homocysteine-d4 (e.g., m/z 140 → 94).
-
Quantification: The concentration of endogenous homocysteine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of homocysteine.
-
Key Experiment 2: Quantification of Total Homocysteine in Human Plasma by Chemiluminescence Immunoassay (CLIA)
Methodology:
-
Sample Preparation & Enzymatic Conversion:
-
Plasma/serum samples are treated with a reducing agent (e.g., DTT) to release bound homocysteine.
-
The total free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine.
-
-
Competitive Immunoassay:
-
The SAH generated from the sample competes with a known amount of acridinium-labeled SAH for binding to a limited number of anti-SAH antibody-coated microparticles.
-
After an incubation period, the microparticles are washed to remove unbound components.
-
-
Detection:
-
A trigger solution is added to initiate the chemiluminescent reaction of the acridinium (B8443388) label.
-
The emitted light is measured by a luminometer. The intensity of the light is inversely proportional to the concentration of homocysteine in the sample.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development of a chemiluminescent immunoassay based on magnetic solid phase for quantification of homocysteine in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homocysteine-d8 in Proficiency Testing: A Comparison Guide for Clinical Laboratories
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of clinical laboratory tests is paramount. In the quantification of total homocysteine (tHcy), a key biomarker for various diseases, the choice of internal standard is critical for achieving precise and consistent results. This guide provides an objective comparison of L-Homocystine-d8, a commonly used stable isotope-labeled internal standard, with other alternatives used in proficiency testing (PT) and routine clinical analysis.
Proficiency testing is a cornerstone of quality assurance in clinical laboratories, allowing for the inter-laboratory comparison of performance and the identification of analytical biases. The use of a robust internal standard is fundamental to the success of these programs, particularly for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a reference method for homocysteine measurement.[1] Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice as they closely mimic the analyte of interest, compensating for variations in sample preparation and instrument response.[2][3]
This compound serves as a precursor to the active internal standard, L-Homocysteine-d4. During the essential sample reduction step, where disulfide bonds are broken to measure total homocysteine, this compound is converted to L-Homocysteine-d4.[4][5] This in-situ generation ensures that the internal standard experiences the same chemical modifications as the endogenous analyte, leading to more accurate quantification.
Performance Comparison of Internal Standards
The ideal internal standard should have physicochemical properties nearly identical to the analyte but a different mass-to-charge ratio (m/z) for distinct detection by the mass spectrometer. The primary alternatives to deuterium-labeled homocysteine are carbon-13 (¹³C) labeled standards and structural analogs.
| Internal Standard Type | Analyte & Internal Standard Pair | Advantages | Disadvantages | Performance Metrics (LC-MS/MS) |
| Deuterium-Labeled | L-Homocysteine & L-Homocysteine-d4 (from this compound) | - Co-elutes chromatographically with the analyte. - Experiences similar ionization efficiency and matrix effects.[2] - Commercially available. | - Potential for isotopic exchange (though less likely for non-labile positions). - Slight differences in retention time can occur in some chromatographic systems (isotope effect).[6] | Intra-assay CV: 3.6-5.3% Inter-assay CV: 2.9-5.9%[5] Analytical Imprecision: 0.57% - 0.65%[6] Recoveries: 99.67% - 100.21%[6] |
| ¹³C-Labeled | L-Homocysteine & ¹³C-Homocysteine | - Minimal isotope effect, ensuring very close chromatographic co-elution. - High chemical stability. | - Can be more expensive to synthesize. - Less commonly cited in routine clinical homocysteine assays compared to deuterated analogs. | Generally considered to provide high accuracy and precision, correcting for matrix effects effectively.[3] Specific performance data for homocysteine was not available in the searched literature. |
| Structural Analogs | L-Homocysteine & Mercaptopropionylglycine or Cysteamine | - Cost-effective. - Readily available. | - Different retention times and ionization efficiencies compared to the analyte. - May not adequately compensate for matrix effects. - Some studies have shown that their use can counterintuitively worsen precision.[3] | Performance can be variable and method-dependent. Not ideal for high-accuracy quantitative methods like LC-MS/MS. |
Experimental Protocols
Accurate quantification of total homocysteine requires a robust and well-defined analytical method. The following protocol is a representative example of an LC-MS/MS method for tHcy analysis in a proficiency testing context, utilizing this compound as the internal standard.
Protocol: Quantification of Total Homocysteine in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
This compound (Internal Standard)
-
L-Homocysteine (Calibrator)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (Reducing Agent)
-
Trichloroacetic acid (TCA) or Acetonitrile (Protein Precipitation Agent)
-
Formic Acid
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Proficiency Testing Material (Human plasma/serum)
-
Calibrators and Quality Control materials
2. Sample Preparation:
-
To 100 µL of plasma sample (PT material, calibrator, or QC), add 2 nmol of this compound internal standard.[5]
-
Add a reducing agent solution (e.g., TCEP or DTT) to reduce all forms of homocysteine and the internal standard to their free thiol forms.[4][5] Incubate as required by the specific method.
-
Precipitate proteins by adding an appropriate agent like TCA or acetonitrile.[4][5]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a C18 or similar reverse-phase column to separate homocysteine from other plasma components. A typical mobile phase would consist of a gradient of water and methanol with a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for both homocysteine and its deuterated internal standard.
4. Data Analysis:
-
Quantify the homocysteine concentration in the PT samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Visualizing the Proficiency Testing Workflow
The following diagrams illustrate the key processes involved in a typical proficiency testing scheme for homocysteine analysis.
Caption: Workflow of a typical proficiency testing scheme.
Caption: Sample preparation for tHcy analysis.
Conclusion
The use of this compound as an internal standard for the measurement of total homocysteine in clinical laboratories offers a robust and reliable approach to achieving accurate and precise results. Its ability to be chemically transformed alongside the endogenous analyte during sample preparation makes it superior to structural analogs. While ¹³C-labeled standards offer theoretical advantages, the widespread use and documented performance of deuterated standards like this compound make them a practical and scientifically sound choice for both routine diagnostics and participation in proficiency testing schemes. The adoption of standardized methods, including the use of appropriate stable isotope-labeled internal standards, is crucial for improving inter-laboratory agreement and ensuring high-quality patient care.
References
- 1. Assessment of Laboratory Tests for Plasma Homocysteine -- Selected Laboratories, July-September 1998 [cdc.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for L-Homocystine-d8
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of L-Homocystine-d8, a deuterated form of the amino acid homocystine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]
-
Hand Protection: Wear appropriate protective gloves.
-
Body Protection: An impervious lab coat or clothing is recommended to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to avoid inhalation of any dust or aerosols.[1]
General Hygiene:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to do so in accordance with all applicable local, regional, national, and international regulations.[2]
-
Consult Institutional and Local Guidelines: Before proceeding, review your institution's specific chemical waste management plan and consult local environmental regulations. These guidelines will provide the definitive requirements for your location.
-
Waste Identification and Collection:
-
Unused Product and Residues: Collect any waste from residues or unused this compound in its original container or a clearly labeled, suitable, and closed container for disposal.[1] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials, should be considered contaminated. Place these items in a designated, sealed, and properly labeled waste container.
-
-
Accidental Release Measures:
-
Storage Pending Disposal:
-
Professional Disposal:
-
It is recommended to contact a licensed professional waste disposal service to dispose of this material.[1] Your institution's Environmental Health and Safety (EHS) department will typically manage the final disposal process.
-
Provide the waste disposal service with accurate information about the chemical, including its Safety Data Sheet (SDS).
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Chemical and Physical Properties Summary
| Property | Value |
| Chemical Formula | C₈H₈D₈N₂O₄S₂ |
| Molecular Weight | 276.4 g/mol |
| Appearance | Solid |
| Storage | Store at room temperature or as specified on the product insert.[1] |
| Incompatibilities | Strong oxidizing agents.[1][3] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1][3] |
It is important to note that L-homocysteine-d4, a similar compound, is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[2] However, all chemicals should be handled with care, and proper disposal procedures should always be followed. This proactive approach to laboratory safety ensures the well-being of all personnel and the protection of the environment.
References
Personal protective equipment for handling L-Homocystine-d8
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Homocystine-d8. It offers procedural guidance for safe handling, personal protective equipment (PPE) selection, and disposal, ensuring a secure laboratory environment.
Hazard Identification and Classification
This compound is a deuterated form of L-Homocystine. While some safety data sheets (SDS) for the deuterated compound do not classify it as hazardous under GHS, the non-deuterated form, L-Homocysteine, is classified as harmful if swallowed.[1] It is prudent to handle the deuterated form with the same precautions. Potential hazards include irritation to the eyes, skin, and respiratory tract.[2]
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed[1][3] | Acute toxicity, oral | P264: Wash thoroughly after handling. |
| May cause eye irritation[2][4] | - | P280: Wear eye protection.[1] |
| May be harmful if absorbed through skin[2] | - | P280: Wear protective gloves.[1] |
| May be harmful if inhaled[2] | - | P261: Avoid breathing dust.[5] |
| May cause respiratory tract irritation[2] | - | P261: Avoid breathing dust.[5] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. Engineering controls, such as a laboratory fume hood or other forms of exhaust ventilation, should be the primary means of controlling exposure.[2]
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles[2][6][7][8] | Conforming to NIOSH (US) or EN 166 (EU) standards.[2] |
| Hand Protection | Impervious gloves[2] | The specific glove material and thickness should be selected based on the task and duration of use. Due to a lack of specific testing data, it is recommended to consult the glove manufacturer for breakthrough times for the specific chemicals being used. Some sources recommend butyl rubber gloves.[6][7][8] |
| Skin and Body Protection | Protective clothing[2][4][5][6][7][8] | An impervious lab coat or apron should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation[6][7][8] | If dust is generated and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Operational and Disposal Plan
A clear, step-by-step plan for handling and disposal is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][7][8] Some sources recommend refrigerated storage (+2°C to +8°C) and protection from light.[5]
2. Handling and Preparation:
-
Always handle this compound within a fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.[2][5]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly before breaks and at the end of work.[5]
3. In Case of a Spill:
-
For non-emergency personnel, evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4][5]
-
Do not let the product enter drains or surface water.[5]
4. Disposal:
-
Dispose of waste materials in accordance with local, regional, national, and international regulations.[5]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Visual Guides
The following diagrams provide a quick reference for the PPE selection process and the overall handling workflow.
References
- 1. crude.abx.de [crude.abx.de]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Homocystine | C8H16N2O4S2 | CID 10010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. isotope.com [isotope.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
